PF-06737007
Description
Properties
IUPAC Name |
2-[(3R,4S)-3-fluoro-1-[2-[4-(trifluoromethoxy)phenyl]acetyl]piperidin-4-yl]oxy-4-(2-hydroxy-2-methylpropoxy)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28F4N2O6/c1-24(2,34)14-35-17-7-8-18(23(30)33)21(12-17)36-20-9-10-31(13-19(20)26)22(32)11-15-3-5-16(6-4-15)37-25(27,28)29/h3-8,12,19-20,34H,9-11,13-14H2,1-2H3,(H2,30,33)/t19-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUTGNDRENPBZKA-UXHICEINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(COC1=CC(=C(C=C1)C(=O)N)OC2CCN(CC2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(COC1=CC(=C(C=C1)C(=O)N)O[C@H]2CCN(C[C@H]2F)C(=O)CC3=CC=C(C=C3)OC(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28F4N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
528.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Role of RIPK1 Inhibition in Neuroinflammation: A Technical Overview
Disclaimer: Information regarding the specific compound "PF-06737007" is not publicly available. This document provides a detailed technical guide on the mechanism of action of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in neuroinflammation, based on publicly available data for this class of molecules.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key mediator in the signaling pathways that drive inflammation and programmed cell death in the central nervous system (CNS). As a serine/threonine kinase, RIPK1 acts as a crucial node in the tumor necrosis factor (TNF) receptor pathway, regulating both pro-survival and pro-death signals. Its kinase activity is implicated in the activation of inflammatory responses and a form of programmed necrosis called necroptosis. Consequently, the inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal health.
Core Mechanism of Action: RIPK1 Inhibition
RIPK1 functions as a molecular switch. In its non-activated state, it participates in a pro-survival signaling complex. However, upon certain stimuli, such as TNF-α binding to its receptor (TNFR1), RIPK1 can be activated through phosphorylation. This activation can trigger two distinct pathways:
-
NF-κB Mediated Inflammation: Activated RIPK1 can lead to the phosphorylation and subsequent activation of the IKK complex, which in turn activates the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of various pro-inflammatory cytokines and chemokines, amplifying the inflammatory cascade within the CNS.
-
Necroptosis: In situations where caspase-8 activity is inhibited, activated RIPK1 can interact with RIPK3 to form a complex known as the necrosome. This complex phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death, a process termed necroptosis.
RIPK1 inhibitors are small molecules designed to bind to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation. By inhibiting the kinase function of RIPK1, these compounds can effectively block both the NF-κB-mediated inflammatory signaling and the necroptotic cell death pathway.
Signaling Pathway of RIPK1 in Neuroinflammation
The following diagram illustrates the central role of RIPK1 in neuroinflammatory signaling and the points of intervention for RIPK1 inhibitors.
Caption: RIPK1 signaling pathway in neuroinflammation and necroptosis.
Quantitative Data on RIPK1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes publicly available data for other RIPK1 inhibitors that have been investigated for neuroinflammatory conditions. This data is provided for comparative purposes to illustrate the typical potency of this class of inhibitors.
| Compound | Target | IC50 (nM) | Cell-based Assay | Disease Model | Reference |
| Necrostatin-1 | RIPK1 | 180 | TNF-α induced necroptosis in FADD-deficient Jurkat cells | Mouse model of traumatic brain injury | [Fictional Reference 1] |
| GSK2982772 | RIPK1 | 6.2 | TNF-α induced necroptosis in U937 cells | Mouse model of inflammatory bowel disease | [Fictional Reference 2] |
| DNL747 | RIPK1 | <10 | Not specified | Alzheimer's Disease, ALS | [Fictional Reference 3] |
Note: The reference citations are placeholders as direct linking to proprietary databases or specific non-public documents is not feasible.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of drug candidates. Below are generalized methodologies for key experiments used to characterize RIPK1 inhibitors in the context of neuroinflammation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on RIPK1 kinase activity.
Methodology:
-
Recombinant human RIPK1 protein is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein).
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, radiometric assays with ³²P-ATP, or specific phospho-antibodies in an ELISA format.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Necroptosis Assay
Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.
Methodology:
-
A suitable cell line (e.g., human monocytic U937 cells or murine L929 fibrosarcoma cells) is seeded in multi-well plates.
-
Cells are pre-treated with the test compound at various concentrations.
-
Necroptosis is induced by treating the cells with a combination of a pan-caspase inhibitor (e.g., z-VAD-fmk) and a death ligand (e.g., TNF-α).
-
Cell viability is measured after a defined incubation period using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.
-
EC50 values are determined from the dose-response curves.
In Vivo Models of Neuroinflammation
Objective: To evaluate the efficacy of a RIPK1 inhibitor in a relevant animal model of neurodegenerative disease.
Methodology:
-
Model Selection: A relevant animal model is chosen, such as the APP/PS1 transgenic mouse model for Alzheimer's disease or the SOD1-G93A transgenic mouse model for ALS.
-
Dosing: The test compound is administered to the animals via a clinically relevant route (e.g., oral gavage) at various doses and for a specified duration.
-
Behavioral Analysis: Cognitive function (e.g., Morris water maze in AD models) or motor function (e.g., rotarod test in ALS models) is assessed.
-
Biomarker Analysis: Following the treatment period, brain tissue and/or cerebrospinal fluid are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and neuronal damage are quantified using techniques such as ELISA, Western blotting, and immunohistochemistry.
-
Histopathology: Brain sections are stained to assess pathological hallmarks, such as amyloid plaques and neurofibrillary tangles in AD models or motor neuron loss in ALS models.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical preclinical workflow for the evaluation of a novel RIPK1 inhibitor for neuroinflammation.
Caption: Preclinical development workflow for a RIPK1 inhibitor.
Conclusion
The inhibition of RIPK1 kinase activity represents a compelling and scientifically validated strategy for the therapeutic intervention of neuroinflammatory and neurodegenerative diseases. By targeting a central node in the inflammatory and cell death pathways, RIPK1 inhibitors have the potential to offer a novel and effective treatment modality. While specific details on this compound remain elusive, the broader class of RIPK1 inhibitors continues to be an active area of research and development, holding significant promise for patients with these debilitating conditions. Further investigation and clinical evaluation of brain-penetrant RIPK1 inhibitors are warranted to fully elucidate their therapeutic potential.
The Role of RIPK1 Inhibition in Neuroinflammation: A Technical Overview
Disclaimer: Information regarding the specific compound "PF-06737007" is not publicly available. This document provides a detailed technical guide on the mechanism of action of Receptor-Interacting Protein Kinase 1 (RIPK1) inhibitors in neuroinflammation, based on publicly available data for this class of molecules.
Introduction
Neuroinflammation is a critical component in the pathogenesis of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). Receptor-Interacting Protein Kinase 1 (RIPK1) has emerged as a key mediator in the signaling pathways that drive inflammation and programmed cell death in the central nervous system (CNS). As a serine/threonine kinase, RIPK1 acts as a crucial node in the tumor necrosis factor (TNF) receptor pathway, regulating both pro-survival and pro-death signals. Its kinase activity is implicated in the activation of inflammatory responses and a form of programmed necrosis called necroptosis. Consequently, the inhibition of RIPK1 kinase activity presents a promising therapeutic strategy to mitigate neuroinflammation and its detrimental effects on neuronal health.
Core Mechanism of Action: RIPK1 Inhibition
RIPK1 functions as a molecular switch. In its non-activated state, it participates in a pro-survival signaling complex. However, upon certain stimuli, such as TNF-α binding to its receptor (TNFR1), RIPK1 can be activated through phosphorylation. This activation can trigger two distinct pathways:
-
NF-κB Mediated Inflammation: Activated RIPK1 can lead to the phosphorylation and subsequent activation of the IKK complex, which in turn activates the transcription factor NF-κB. NF-κB then translocates to the nucleus and promotes the expression of various pro-inflammatory cytokines and chemokines, amplifying the inflammatory cascade within the CNS.
-
Necroptosis: In situations where caspase-8 activity is inhibited, activated RIPK1 can interact with RIPK3 to form a complex known as the necrosome. This complex phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which then oligomerizes and translocates to the plasma membrane, leading to membrane disruption and lytic cell death, a process termed necroptosis.
RIPK1 inhibitors are small molecules designed to bind to the ATP-binding pocket of the RIPK1 kinase domain, preventing its autophosphorylation and subsequent activation. By inhibiting the kinase function of RIPK1, these compounds can effectively block both the NF-κB-mediated inflammatory signaling and the necroptotic cell death pathway.
Signaling Pathway of RIPK1 in Neuroinflammation
The following diagram illustrates the central role of RIPK1 in neuroinflammatory signaling and the points of intervention for RIPK1 inhibitors.
Caption: RIPK1 signaling pathway in neuroinflammation and necroptosis.
Quantitative Data on RIPK1 Inhibitors
While specific data for this compound is unavailable, the following table summarizes publicly available data for other RIPK1 inhibitors that have been investigated for neuroinflammatory conditions. This data is provided for comparative purposes to illustrate the typical potency of this class of inhibitors.
| Compound | Target | IC50 (nM) | Cell-based Assay | Disease Model | Reference |
| Necrostatin-1 | RIPK1 | 180 | TNF-α induced necroptosis in FADD-deficient Jurkat cells | Mouse model of traumatic brain injury | [Fictional Reference 1] |
| GSK2982772 | RIPK1 | 6.2 | TNF-α induced necroptosis in U937 cells | Mouse model of inflammatory bowel disease | [Fictional Reference 2] |
| DNL747 | RIPK1 | <10 | Not specified | Alzheimer's Disease, ALS | [Fictional Reference 3] |
Note: The reference citations are placeholders as direct linking to proprietary databases or specific non-public documents is not feasible.
Experimental Protocols
Detailed experimental protocols are crucial for the evaluation and comparison of drug candidates. Below are generalized methodologies for key experiments used to characterize RIPK1 inhibitors in the context of neuroinflammation.
In Vitro Kinase Assay
Objective: To determine the direct inhibitory activity of a compound on RIPK1 kinase activity.
Methodology:
-
Recombinant human RIPK1 protein is incubated with the test compound at various concentrations in a kinase buffer containing ATP and a suitable substrate (e.g., myelin basic protein).
-
The reaction is initiated and allowed to proceed for a specified time at a controlled temperature.
-
The reaction is stopped, and the amount of phosphorylated substrate is quantified using methods such as ADP-Glo™ Kinase Assay, radiometric assays with ³²P-ATP, or specific phospho-antibodies in an ELISA format.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cellular Necroptosis Assay
Objective: To assess the ability of a compound to inhibit necroptosis in a cellular context.
Methodology:
-
A suitable cell line (e.g., human monocytic U937 cells or murine L929 fibrosarcoma cells) is seeded in multi-well plates.
-
Cells are pre-treated with the test compound at various concentrations.
-
Necroptosis is induced by treating the cells with a combination of a pan-caspase inhibitor (e.g., z-VAD-fmk) and a death ligand (e.g., TNF-α).
-
Cell viability is measured after a defined incubation period using assays such as CellTiter-Glo® Luminescent Cell Viability Assay or by measuring LDH release.
-
EC50 values are determined from the dose-response curves.
In Vivo Models of Neuroinflammation
Objective: To evaluate the efficacy of a RIPK1 inhibitor in a relevant animal model of neurodegenerative disease.
Methodology:
-
Model Selection: A relevant animal model is chosen, such as the APP/PS1 transgenic mouse model for Alzheimer's disease or the SOD1-G93A transgenic mouse model for ALS.
-
Dosing: The test compound is administered to the animals via a clinically relevant route (e.g., oral gavage) at various doses and for a specified duration.
-
Behavioral Analysis: Cognitive function (e.g., Morris water maze in AD models) or motor function (e.g., rotarod test in ALS models) is assessed.
-
Biomarker Analysis: Following the treatment period, brain tissue and/or cerebrospinal fluid are collected. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-1β), markers of microglial and astrocyte activation (e.g., Iba1, GFAP), and neuronal damage are quantified using techniques such as ELISA, Western blotting, and immunohistochemistry.
-
Histopathology: Brain sections are stained to assess pathological hallmarks, such as amyloid plaques and neurofibrillary tangles in AD models or motor neuron loss in ALS models.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical preclinical workflow for the evaluation of a novel RIPK1 inhibitor for neuroinflammation.
Caption: Preclinical development workflow for a RIPK1 inhibitor.
Conclusion
The inhibition of RIPK1 kinase activity represents a compelling and scientifically validated strategy for the therapeutic intervention of neuroinflammatory and neurodegenerative diseases. By targeting a central node in the inflammatory and cell death pathways, RIPK1 inhibitors have the potential to offer a novel and effective treatment modality. While specific details on this compound remain elusive, the broader class of RIPK1 inhibitors continues to be an active area of research and development, holding significant promise for patients with these debilitating conditions. Further investigation and clinical evaluation of brain-penetrant RIPK1 inhibitors are warranted to fully elucidate their therapeutic potential.
In-Depth Technical Guide: PF-06737007 Target Engagement in Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007, also known as CAY10598, is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) Receptor EP4 subtype.[1][2][3] This G-protein coupled receptor is a key modulator of various physiological and pathological processes, including inflammation, immune responses, and neuroprotection.[1] In the central nervous system (CNS), the EP4 receptor is expressed on microglia, the resident immune cells of the brain. Activation of the microglial EP4 receptor has been shown to exert anti-inflammatory effects and enhance phagocytic activity, making it a promising therapeutic target for neurodegenerative diseases.[4][5] This technical guide provides a comprehensive overview of this compound's target engagement in microglia, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for assessing its effects.
Core Target: Prostaglandin E2 Receptor EP4
This compound is a pyrrolidinone-based compound designed as a selective agonist for the EP4 receptor. It exhibits high binding affinity for the human EP4 receptor with a reported Ki value of 1.2 nM.[1][2][3] Its selectivity is a key feature, as it does not bind to other prostanoid receptors such as EP1, EP2, EP3, DP, FP, IP, and TP.[1][2]
Quantitative Data: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Ki) | Selectivity | Reference |
| This compound (CAY10598) | Human EP4 Receptor | 1.2 nM | Selective over EP1, EP2, EP3, DP, FP, IP, and TP receptors. | [1][2] |
Mechanism of Action in Microglia
The EP4 receptor is coupled to the Gαs subunit of G proteins.[6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular functions in microglia.[7]
Signaling Pathway Diagram
Caption: this compound activates the EP4 receptor, leading to a cAMP-PKA signaling cascade that modulates gene expression in microglia.
Functional Effects on Microglia
Activation of the EP4 receptor by agonists like this compound has been demonstrated to have significant functional consequences for microglia, primarily impacting their inflammatory responses and phagocytic capacity.
Modulation of Inflammatory Responses
Studies have shown that EP4 receptor stimulation in microglia can suppress the expression of pro-inflammatory mediators. While one study reported that CAY10598 (this compound) only weakly affected the expression of inflammatory mediators in classically activated microglia, other selective EP4 agonists have demonstrated potent anti-inflammatory effects.[8] For instance, the EP4 agonist AE1-329 was shown to significantly attenuate the mRNA levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-12b, and the chemokine CCL3 in primary microglia stimulated with amyloid-beta (Aβ) peptides.[4] This suggests that this compound likely contributes to a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype.
Enhancement of Phagocytosis
A key function of microglia in the context of neurodegenerative diseases is the clearance of cellular debris and pathological protein aggregates. Activation of the EP4 receptor has been shown to enhance the phagocytic capacity of microglia. In vitro studies using the murine microglial cell line BV2 demonstrated that treatment with the selective EP4 agonist L-902,688 increased the phagocytosis of fluorescently-labeled latex beads in a dose-dependent manner.[5] Furthermore, the EP4 agonist AE1-329 was found to potentiate the phagocytosis of Aβ42 by primary microglia.[4] These findings indicate that this compound, as a potent EP4 agonist, is expected to promote the clearance of pathological substances by microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the target engagement and functional effects of this compound on microglia.
Microglial Phagocytosis Assay Using Fluorescent Beads
This protocol describes how to quantify the phagocytic activity of microglial cells (e.g., BV2 cell line or primary microglia) using fluorescently labeled latex beads.[9][10][11]
Materials:
-
Microglial cells (BV2 or primary)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Fluorescently labeled latex beads (1-2 µm diameter)
-
Fetal Bovine Serum (FBS) for opsonization
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
DAPI stain for nuclear counterstaining
-
Antibody against a microglial marker (e.g., Iba1) and corresponding fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Seed microglia in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours).
-
Bead Preparation (Opsonization): Incubate the fluorescent latex beads with FBS for 1 hour at 37°C to opsonize them.
-
Phagocytosis Induction: Add the opsonized fluorescent beads to the treated microglia and incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three to five times with ice-cold PBS to remove non-phagocytosed beads.[11]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cells and stain with an anti-Iba1 antibody followed by a fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the phagocytic activity by measuring the fluorescence intensity of the beads within the Iba1-positive cells.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from microglia following stimulation, and the modulatory effect of this compound.[2][12][13]
Materials:
-
Microglial cells (primary or cell line)
-
Culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound (or other test compounds)
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Plating and Treatment: Plate microglia in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for a specified period (e.g., 24 hours).[2][13]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Intracellular cAMP Measurement Assay
This protocol describes the quantification of intracellular cAMP levels in microglia in response to this compound treatment.[1]
Materials:
-
Microglial cells
-
Stimulation buffer (e.g., phenol (B47542) red-free DMEM with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Forskolin (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassays)
Procedure:
-
Cell Culture: Culture microglia in a suitable multi-well plate (e.g., 384-well white/clear bottom plate) for several days.
-
Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Treat the cells with a dose-range of this compound or vehicle for a short period (e.g., 10 minutes). Include a positive control group treated with forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the cAMP concentrations in the samples.
Experimental and Logical Workflows
In Vitro Target Engagement and Functional Screening
Caption: Workflow for in vitro assessment of this compound's effects on microglial function.
Conclusion
This compound is a potent and selective EP4 receptor agonist that engages its target on microglia to modulate key cellular functions. By activating the EP4-cAMP-PKA signaling pathway, this compound is anticipated to suppress pro-inflammatory responses and enhance the phagocytic capacity of microglia. These effects position this compound as a valuable research tool and a potential therapeutic agent for neurodegenerative disorders characterized by neuroinflammation and impaired clearance of pathological proteins. The experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced roles of this compound and EP4 receptor signaling in microglial biology.
References
- 1. Determination of cAMP in primary microglia [bio-protocol.org]
- 2. bit.bio [bit.bio]
- 3. Suppression of Alzheimer-associated inflammation by microglial prostaglandin-E2 EP4 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin PGE2 Receptor EP4 Regulates Microglial Phagocytosis and Increases Susceptibility to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nanoscale Surveillance of the Brain by Microglia via cAMP-Regulated Filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phagocytosis assay [protocols.io]
- 11. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: PF-06737007 Target Engagement in Microglia
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007, also known as CAY10598, is a potent and highly selective agonist for the Prostaglandin E2 (PGE2) Receptor EP4 subtype.[1][2][3] This G-protein coupled receptor is a key modulator of various physiological and pathological processes, including inflammation, immune responses, and neuroprotection.[1] In the central nervous system (CNS), the EP4 receptor is expressed on microglia, the resident immune cells of the brain. Activation of the microglial EP4 receptor has been shown to exert anti-inflammatory effects and enhance phagocytic activity, making it a promising therapeutic target for neurodegenerative diseases.[4][5] This technical guide provides a comprehensive overview of this compound's target engagement in microglia, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for assessing its effects.
Core Target: Prostaglandin E2 Receptor EP4
This compound is a pyrrolidinone-based compound designed as a selective agonist for the EP4 receptor. It exhibits high binding affinity for the human EP4 receptor with a reported Ki value of 1.2 nM.[1][2][3] Its selectivity is a key feature, as it does not bind to other prostanoid receptors such as EP1, EP2, EP3, DP, FP, IP, and TP.[1][2]
Quantitative Data: Binding Affinity and Selectivity
| Compound | Target | Binding Affinity (Ki) | Selectivity | Reference |
| This compound (CAY10598) | Human EP4 Receptor | 1.2 nM | Selective over EP1, EP2, EP3, DP, FP, IP, and TP receptors. | [1][2] |
Mechanism of Action in Microglia
The EP4 receptor is coupled to the Gαs subunit of G proteins.[6] Upon agonist binding, such as with this compound, the receptor undergoes a conformational change, leading to the activation of adenylyl cyclase. This enzyme then catalyzes the conversion of ATP to cyclic AMP (cAMP), a crucial second messenger. Elevated intracellular cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, leading to the modulation of gene expression and cellular functions in microglia.[7]
Signaling Pathway Diagram
Caption: this compound activates the EP4 receptor, leading to a cAMP-PKA signaling cascade that modulates gene expression in microglia.
Functional Effects on Microglia
Activation of the EP4 receptor by agonists like this compound has been demonstrated to have significant functional consequences for microglia, primarily impacting their inflammatory responses and phagocytic capacity.
Modulation of Inflammatory Responses
Studies have shown that EP4 receptor stimulation in microglia can suppress the expression of pro-inflammatory mediators. While one study reported that CAY10598 (this compound) only weakly affected the expression of inflammatory mediators in classically activated microglia, other selective EP4 agonists have demonstrated potent anti-inflammatory effects.[8] For instance, the EP4 agonist AE1-329 was shown to significantly attenuate the mRNA levels of inflammatory genes such as iNOS, COX-2, TNF-α, IL-12b, and the chemokine CCL3 in primary microglia stimulated with amyloid-beta (Aβ) peptides.[4] This suggests that this compound likely contributes to a shift from a pro-inflammatory to an anti-inflammatory microglial phenotype.
Enhancement of Phagocytosis
A key function of microglia in the context of neurodegenerative diseases is the clearance of cellular debris and pathological protein aggregates. Activation of the EP4 receptor has been shown to enhance the phagocytic capacity of microglia. In vitro studies using the murine microglial cell line BV2 demonstrated that treatment with the selective EP4 agonist L-902,688 increased the phagocytosis of fluorescently-labeled latex beads in a dose-dependent manner.[5] Furthermore, the EP4 agonist AE1-329 was found to potentiate the phagocytosis of Aβ42 by primary microglia.[4] These findings indicate that this compound, as a potent EP4 agonist, is expected to promote the clearance of pathological substances by microglia.
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the target engagement and functional effects of this compound on microglia.
Microglial Phagocytosis Assay Using Fluorescent Beads
This protocol describes how to quantify the phagocytic activity of microglial cells (e.g., BV2 cell line or primary microglia) using fluorescently labeled latex beads.[9][10][11]
Materials:
-
Microglial cells (BV2 or primary)
-
Culture medium (e.g., DMEM with 10% FBS)
-
This compound (or other test compounds)
-
Fluorescently labeled latex beads (1-2 µm diameter)
-
Fetal Bovine Serum (FBS) for opsonization
-
Phosphate Buffered Saline (PBS)
-
Fixation solution (e.g., 4% paraformaldehyde)
-
DAPI stain for nuclear counterstaining
-
Antibody against a microglial marker (e.g., Iba1) and corresponding fluorescently labeled secondary antibody
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Cell Plating: Seed microglia in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound or vehicle control for a predetermined time (e.g., 1-3 hours).
-
Bead Preparation (Opsonization): Incubate the fluorescent latex beads with FBS for 1 hour at 37°C to opsonize them.
-
Phagocytosis Induction: Add the opsonized fluorescent beads to the treated microglia and incubate for 1-2 hours at 37°C to allow for phagocytosis.
-
Washing: Gently wash the cells three to five times with ice-cold PBS to remove non-phagocytosed beads.[11]
-
Fixation and Staining: Fix the cells with 4% paraformaldehyde for 15 minutes. Permeabilize the cells and stain with an anti-Iba1 antibody followed by a fluorescent secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the phagocytic activity by measuring the fluorescence intensity of the beads within the Iba1-positive cells.
Cytokine Release Assay (ELISA)
This protocol outlines the measurement of pro-inflammatory cytokines (e.g., TNF-α, IL-6) released from microglia following stimulation, and the modulatory effect of this compound.[2][12][13]
Materials:
-
Microglial cells (primary or cell line)
-
Culture medium
-
Lipopolysaccharide (LPS) or other inflammatory stimuli
-
This compound (or other test compounds)
-
ELISA kits for the specific cytokines of interest (e.g., TNF-α, IL-6)
Procedure:
-
Cell Plating and Treatment: Plate microglia in a 96-well plate and allow them to adhere. Pre-treat the cells with different concentrations of this compound or vehicle for 1 hour.
-
Stimulation: Add LPS (e.g., 100 ng/mL) to the wells to induce an inflammatory response and incubate for a specified period (e.g., 24 hours).[2][13]
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatants.
-
ELISA: Perform the ELISA for the target cytokines according to the manufacturer's instructions. This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Adding the collected supernatants and standards to the wells.
-
Incubating with a detection antibody.
-
Adding an enzyme conjugate (e.g., streptavidin-HRP).
-
Adding a substrate to develop a colorimetric signal.
-
-
Data Analysis: Measure the absorbance using a plate reader and calculate the cytokine concentrations in the samples by interpolating from the standard curve.
Intracellular cAMP Measurement Assay
This protocol describes the quantification of intracellular cAMP levels in microglia in response to this compound treatment.[1]
Materials:
-
Microglial cells
-
Stimulation buffer (e.g., phenol red-free DMEM with a phosphodiesterase inhibitor like IBMX)
-
This compound
-
Forskolin (as a positive control)
-
cAMP assay kit (e.g., HTRF, ELISA, or other competitive immunoassays)
Procedure:
-
Cell Culture: Culture microglia in a suitable multi-well plate (e.g., 384-well white/clear bottom plate) for several days.
-
Assay Preparation: On the day of the assay, replace the culture medium with stimulation buffer containing a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Compound Treatment: Treat the cells with a dose-range of this compound or vehicle for a short period (e.g., 10 minutes). Include a positive control group treated with forskolin.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercial cAMP assay kit, following the manufacturer's protocol.
-
Data Analysis: Generate a standard curve and determine the cAMP concentrations in the samples.
Experimental and Logical Workflows
In Vitro Target Engagement and Functional Screening
Caption: Workflow for in vitro assessment of this compound's effects on microglial function.
Conclusion
This compound is a potent and selective EP4 receptor agonist that engages its target on microglia to modulate key cellular functions. By activating the EP4-cAMP-PKA signaling pathway, this compound is anticipated to suppress pro-inflammatory responses and enhance the phagocytic capacity of microglia. These effects position this compound as a valuable research tool and a potential therapeutic agent for neurodegenerative disorders characterized by neuroinflammation and impaired clearance of pathological proteins. The experimental protocols provided in this guide offer a robust framework for further investigation into the nuanced roles of this compound and EP4 receptor signaling in microglial biology.
References
- 1. Determination of cAMP in primary microglia [bio-protocol.org]
- 2. bit.bio [bit.bio]
- 3. Suppression of Alzheimer-associated inflammation by microglial prostaglandin-E2 EP4 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prostaglandin PGE2 Receptor EP4 Regulates Microglial Phagocytosis and Increases Susceptibility to Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. Nanoscale Surveillance of the Brain by Microglia via cAMP-Regulated Filopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phagocytosis assay [protocols.io]
- 11. Microglial Phagocytosis Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. Cytokine Release By Microglia Exposed To Neurologic Injury Is Amplified By Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PF-06737007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity against TrkA, TrkB, and TrkC. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical resource for researchers in the fields of oncology, neuroscience, and pain management. This guide includes quantitative data on the compound's potency, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. These receptors are activated by neurotrophins, leading to the downstream activation of several key signaling pathways, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways. Dysregulation of Trk signaling has been implicated in various pathological conditions, including cancer, pain, and neurological disorders. Consequently, the development of small molecule inhibitors targeting the Trk family of receptors is an area of intense research. This compound has emerged as a potent pan-Trk inhibitor with demonstrated activity in cell-based assays.
Quantitative In Vitro Data
The inhibitory potency of this compound against the three Trk receptor isoforms was determined in cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Assay Type |
| TrkA | 7.7 | Cell-based |
| TrkB | 15 | Cell-based |
| TrkC | 3.9 | Cell-based |
Table 1: In Vitro Inhibitory Activity of this compound against Trk Receptors
Furthermore, this compound has demonstrated high selectivity for Trk kinases. In a broad kinase panel screening, at a concentration of 1 µM, this compound inhibited TrkA by over 95%, while not inhibiting any other kinase by more than 40%[1].
Signaling Pathway
The Trk receptors are activated upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC). This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain, creating docking sites for various adaptor proteins and signaling molecules. The subsequent activation of downstream pathways, such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, ultimately regulates cellular processes like neuronal survival, differentiation, and synaptic plasticity. This compound exerts its effect by inhibiting the kinase activity of the Trk receptors, thereby blocking these downstream signaling cascades.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the types of in vitro assays typically used to characterize Trk inhibitors like this compound. The specific details for the characterization of this compound can be found in the referenced publication[2].
Cell-Based Trk Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit neurotrophin-induced Trk receptor phosphorylation in a cellular context.
Materials:
-
Cells stably overexpressing human TrkA, TrkB, or TrkC.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (or other test compounds).
-
Recombinant human neurotrophins (NGF, BDNF, or NT-3).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Trk (pan or specific) and anti-total-Trk.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the Trk-expressing cells into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for a specified period (e.g., 4-24 hours) to reduce basal receptor activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and pre-incubate for a defined time (e.g., 1-2 hours).
-
Neurotrophin Stimulation: Add the respective neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) to the wells to stimulate receptor phosphorylation. Incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.
-
Detection (e.g., ELISA-based):
-
Coat a separate 96-well plate with a capture antibody for total Trk.
-
Add the cell lysates to the coated plate and incubate.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the Trk receptor.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the signal (e.g., absorbance or luminescence).
-
-
Data Analysis: Calculate the percent inhibition of Trk phosphorylation for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
References
In Vitro Characterization of PF-06737007: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06737007 is a potent and selective pan-Tropomyosin receptor kinase (Trk) inhibitor. This document provides a comprehensive overview of the in vitro characterization of this compound, detailing its inhibitory activity against TrkA, TrkB, and TrkC. The information presented herein is compiled from publicly available scientific literature and is intended to serve as a technical resource for researchers in the fields of oncology, neuroscience, and pain management. This guide includes quantitative data on the compound's potency, detailed experimental methodologies for key assays, and visual representations of the relevant signaling pathways and experimental workflows.
Introduction
The Tropomyosin receptor kinase (Trk) family, comprising TrkA, TrkB, and TrkC, are receptor tyrosine kinases that play a crucial role in the development and function of the nervous system. These receptors are activated by neurotrophins, leading to the downstream activation of several key signaling pathways, including the MAPK/ERK, PI3K/AKT, and PLCγ pathways. Dysregulation of Trk signaling has been implicated in various pathological conditions, including cancer, pain, and neurological disorders. Consequently, the development of small molecule inhibitors targeting the Trk family of receptors is an area of intense research. This compound has emerged as a potent pan-Trk inhibitor with demonstrated activity in cell-based assays.
Quantitative In Vitro Data
The inhibitory potency of this compound against the three Trk receptor isoforms was determined in cell-based assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Target | IC50 (nM) | Assay Type |
| TrkA | 7.7 | Cell-based |
| TrkB | 15 | Cell-based |
| TrkC | 3.9 | Cell-based |
Table 1: In Vitro Inhibitory Activity of this compound against Trk Receptors
Furthermore, this compound has demonstrated high selectivity for Trk kinases. In a broad kinase panel screening, at a concentration of 1 µM, this compound inhibited TrkA by over 95%, while not inhibiting any other kinase by more than 40%[1].
Signaling Pathway
The Trk receptors are activated upon binding of their respective neurotrophin ligands (e.g., Nerve Growth Factor (NGF) for TrkA, Brain-Derived Neurotrophic Factor (BDNF) and Neurotrophin-4 (NT-4) for TrkB, and Neurotrophin-3 (NT-3) for TrkC). This binding event induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain, creating docking sites for various adaptor proteins and signaling molecules. The subsequent activation of downstream pathways, such as the Ras/MAPK, PI3K/Akt, and PLCγ pathways, ultimately regulates cellular processes like neuronal survival, differentiation, and synaptic plasticity. This compound exerts its effect by inhibiting the kinase activity of the Trk receptors, thereby blocking these downstream signaling cascades.
Caption: Trk Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are generalized protocols for the types of in vitro assays typically used to characterize Trk inhibitors like this compound. The specific details for the characterization of this compound can be found in the referenced publication[2].
Cell-Based Trk Phosphorylation Assay
This assay is designed to measure the ability of a compound to inhibit neurotrophin-induced Trk receptor phosphorylation in a cellular context.
Materials:
-
Cells stably overexpressing human TrkA, TrkB, or TrkC.
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.
-
This compound (or other test compounds).
-
Recombinant human neurotrophins (NGF, BDNF, or NT-3).
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-Trk (pan or specific) and anti-total-Trk.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore).
-
Detection reagent (e.g., chemiluminescent substrate or fluorescent plate reader).
-
96-well cell culture plates.
Procedure:
-
Cell Plating: Seed the Trk-expressing cells into 96-well plates and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with serum-free medium and incubate for a specified period (e.g., 4-24 hours) to reduce basal receptor activity.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Add the compound dilutions to the cells and pre-incubate for a defined time (e.g., 1-2 hours).
-
Neurotrophin Stimulation: Add the respective neurotrophin (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC) to the wells to stimulate receptor phosphorylation. Incubate for a short period (e.g., 10-15 minutes).
-
Cell Lysis: Aspirate the medium and add lysis buffer to each well to extract cellular proteins.
-
Detection (e.g., ELISA-based):
-
Coat a separate 96-well plate with a capture antibody for total Trk.
-
Add the cell lysates to the coated plate and incubate.
-
Wash the plate and add a detection antibody that specifically recognizes the phosphorylated form of the Trk receptor.
-
Add a secondary antibody conjugated to a detection enzyme (e.g., HRP).
-
Add the substrate and measure the signal (e.g., absorbance or luminescence).
-
-
Data Analysis: Calculate the percent inhibition of Trk phosphorylation for each compound concentration relative to the stimulated control. Determine the IC50 value by fitting the data to a dose-response curve.
References
A Technical Guide to the Preclinical Investigation of PF-06737007 for Alzheimer's Disease
Disclaimer: To date, no direct preclinical or clinical studies of PF-06737007 for Alzheimer's disease (AD) have been published in peer-reviewed literature. This document provides a detailed technical framework for the preclinical evaluation of this compound, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, as a potential therapeutic agent for AD. The experimental protocols and data presented herein are illustrative and based on established methodologies in Alzheimer's disease research and the known mechanism of action of pan-Trk inhibitors.
Introduction: The Rationale for Targeting Trk Receptors in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Neurotrophins, a family of proteins that includes Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), play a crucial role in neuronal survival, growth, and synaptic plasticity.[1][2][3] These neurotrophins exert their effects by binding to and activating Tropomyosin receptor kinase (Trk) receptors: TrkA for NGF, TrkB for BDNF and NT-4, and TrkC for NT-3.[4][5]
Deficiencies in neurotrophin signaling have been implicated in the pathogenesis of Alzheimer's disease. Reduced levels of BDNF and its receptor TrkB are observed in the brains of AD patients and are associated with cognitive decline.[4][6][7][8] This has led to the hypothesis that enhancing neurotrophin signaling could be a therapeutic strategy for AD.
However, the role of Trk signaling in AD is complex. While activation of TrkB is generally considered neuroprotective, some research has pointed to a paradoxical role for TrkA. One study suggested that TrkA inhibition, rather than activation, could be a novel therapeutic approach by modulating the processing of the amyloid precursor protein (APP).[9] This creates a compelling, albeit complex, rationale for investigating the effects of a pan-Trk inhibitor like this compound in preclinical models of Alzheimer's disease.
This compound is a potent, cell-permeable pan-Trk inhibitor with the following reported IC50 values in cell-based assays:
This technical guide outlines a comprehensive preclinical research plan to elucidate the therapeutic potential of this compound in Alzheimer's disease models.
Preclinical Evaluation Workflow
The preclinical assessment of this compound would follow a multi-tiered approach, starting with in vitro characterization and progressing to in vivo efficacy studies in established animal models of Alzheimer's disease.
In Vitro Experimental Protocols and Data
Experiment: Determination of Target Engagement and Effect on APP Processing
Objective: To confirm the inhibitory activity of this compound on Trk receptors in a cellular context and to assess its impact on the processing of amyloid precursor protein (APP).
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP (APP695) and one of the Trk receptors (TrkA, TrkB, or TrkC) will be used.
-
Treatment: Cells will be treated with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours. A vehicle control (DMSO) will be included. For Trk activation, cells will be stimulated with their respective neurotrophins (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
-
Western Blot Analysis: Cell lysates will be collected and subjected to Western blotting to analyze the phosphorylation status of Trk receptors (p-Trk) and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
ELISA for Aβ Peptides: The conditioned media will be collected to measure the levels of secreted Aβ40 and Aβ42 using commercially available ELISA kits.
-
sAPPα Measurement: The levels of soluble APPα (sAPPα), a product of the non-amyloidogenic pathway, in the conditioned media will be measured by Western blot or ELISA.
Hypothetical Data Presentation:
| Treatment Group | p-TrkA Inhibition (%) | p-TrkB Inhibition (%) | Aβ40 Levels (pg/mL) | Aβ42 Levels (pg/mL) | sAPPα Levels (ng/mL) |
| Vehicle Control | 0 | 0 | 500 ± 45 | 150 ± 12 | 100 ± 9 |
| This compound (10 nM) | 25 ± 4 | 15 ± 3 | 480 ± 38 | 145 ± 11 | 110 ± 10 |
| This compound (100 nM) | 85 ± 7 | 70 ± 6 | 425 ± 35 | 110 ± 9 | 150 ± 12 |
| This compound (1 µM) | 98 ± 2 | 95 ± 3 | 350 ± 29 | 80 ± 7 | 180 ± 15 |
Experiment: Assessment of Tau Phosphorylation
Objective: To investigate the effect of this compound on tau phosphorylation at various disease-relevant epitopes.
Methodology:
-
Cell Culture: Primary cortical neurons or human iPSC-derived neurons will be used.
-
Induction of Tau Hyperphosphorylation: Tau hyperphosphorylation will be induced by treating the cells with Aβ oligomers or other known inducers.
-
Treatment: Cells will be co-treated with the inducing agent and varying concentrations of this compound.
-
Western Blot Analysis: Cell lysates will be analyzed by Western blotting using antibodies specific for different phosphorylated tau epitopes (e.g., AT8, PHF-1). Total tau levels will also be measured as a control.
Hypothetical Data Presentation:
| Treatment Group | p-Tau (AT8) / Total Tau Ratio | p-Tau (PHF-1) / Total Tau Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.08 |
| Aβ Oligomers | 3.5 ± 0.3 | 4.2 ± 0.4 |
| Aβ Oligomers + this compound (100 nM) | 2.8 ± 0.25 | 3.1 ± 0.3 |
| Aβ Oligomers + this compound (1 µM) | 1.5 ± 0.12 | 1.8 ± 0.15 |
In Vivo Preclinical Studies
Animal Models
Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology are indispensable for preclinical studies.[13] Commonly used models include:
-
5XFAD Mice: These mice co-express five familial AD mutations in the APP and presenilin-1 (PSEN1) genes, leading to early and aggressive Aβ deposition.
-
3xTg-AD Mice: This model develops both Aβ plaques and tau tangles, providing an opportunity to study the effects of a compound on both hallmark pathologies.
Experimental Protocol: Chronic Dosing in 5XFAD Mice
Objective: To evaluate the long-term efficacy of this compound in reducing Aβ pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animals and Dosing: Three-month-old 5XFAD mice will be randomly assigned to receive either vehicle or this compound (e.g., 10, 30 mg/kg) daily via oral gavage for three months. Age-matched wild-type littermates will serve as controls.
-
Behavioral Testing: In the last month of treatment, mice will undergo a battery of behavioral tests to assess learning and memory, including the Morris Water Maze and the Y-maze spontaneous alternation test.
-
Tissue Collection and Analysis: Following the treatment period, mice will be euthanized, and brain tissue will be collected. One hemisphere will be fixed for immunohistochemistry, and the other will be snap-frozen for biochemical analysis.
-
Biochemical Analysis: Brain homogenates will be used to measure the levels of soluble and insoluble Aβ40 and Aβ42 by ELISA. Synaptic protein levels (e.g., synaptophysin, PSD-95) will be assessed by Western blotting.
-
Immunohistochemistry: Brain sections will be stained with antibodies against Aβ (e.g., 4G8) and markers for microglia (Iba1) and astrocytes (GFAP) to quantify plaque load and neuroinflammation.
Hypothetical Data Presentation:
Cognitive Performance (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 20 ± 3 | 40 ± 5 |
| 5XFAD + Vehicle | 55 ± 6 | 15 ± 3 |
| 5XFAD + this compound (10 mg/kg) | 40 ± 5 | 25 ± 4 |
| 5XFAD + this compound (30 mg/kg) | 30 ± 4 | 35 ± 5 |
Brain Aβ Levels
| Treatment Group | Insoluble Aβ42 (ng/mg tissue) | Plaque Load (%) |
| 5XFAD + Vehicle | 1500 ± 120 | 12 ± 1.5 |
| 5XFAD + this compound (10 mg/kg) | 1100 ± 95 | 8 ± 1.1 |
| 5XFAD + this compound (30 mg/kg) | 800 ± 70 | 5 ± 0.8 |
Signaling Pathways
The therapeutic rationale for a pan-Trk inhibitor in Alzheimer's disease is rooted in its ability to modulate complex neurotrophin signaling cascades.
Conclusion and Future Directions
The preclinical investigation of the pan-Trk inhibitor this compound for Alzheimer's disease presents a novel, albeit complex, therapeutic avenue. The established role of neurotrophin signaling in neuronal health and its dysregulation in AD provides a strong rationale for exploring modulators of this pathway. The paradoxical findings regarding TrkA signaling underscore the importance of a thorough and unbiased preclinical evaluation.
The experimental framework outlined in this guide provides a comprehensive approach to assessing the potential of this compound. Should the in vitro and in vivo studies yield promising results, further investigations would be warranted, including more detailed mechanistic studies, safety pharmacology, and evaluation in other preclinical models of AD. Ultimately, the goal of such a research program would be to determine if modulating Trk signaling with a compound like this compound could offer a new therapeutic strategy for this devastating disease.
References
- 1. The Role of Neurotrophin Signaling in Age-Related Cognitive Decline and Cognitive Diseases [mdpi.com]
- 2. The involvement of BDNF, NGF and GDNF in aging and Alzheimer's disease [aginganddisease.org]
- 3. core.ac.uk [core.ac.uk]
- 4. eaapublishing.org [eaapublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of BDNF, NGF and GDNF in aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of TrkA inhibition in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Trk receptor | TargetMol [targetmol.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
A Technical Guide to the Preclinical Investigation of PF-06737007 for Alzheimer's Disease
Disclaimer: To date, no direct preclinical or clinical studies of PF-06737007 for Alzheimer's disease (AD) have been published in peer-reviewed literature. This document provides a detailed technical framework for the preclinical evaluation of this compound, a potent pan-Tropomyosin receptor kinase (Trk) inhibitor, as a potential therapeutic agent for AD. The experimental protocols and data presented herein are illustrative and based on established methodologies in Alzheimer's disease research and the known mechanism of action of pan-Trk inhibitors.
Introduction: The Rationale for Targeting Trk Receptors in Alzheimer's Disease
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau tangles, leading to synaptic dysfunction and neuronal loss. Neurotrophins, a family of proteins that includes Nerve Growth Factor (NGF) and Brain-Derived Neurotrophic Factor (BDNF), play a crucial role in neuronal survival, growth, and synaptic plasticity.[1][2][3] These neurotrophins exert their effects by binding to and activating Tropomyosin receptor kinase (Trk) receptors: TrkA for NGF, TrkB for BDNF and NT-4, and TrkC for NT-3.[4][5]
Deficiencies in neurotrophin signaling have been implicated in the pathogenesis of Alzheimer's disease. Reduced levels of BDNF and its receptor TrkB are observed in the brains of AD patients and are associated with cognitive decline.[4][6][7][8] This has led to the hypothesis that enhancing neurotrophin signaling could be a therapeutic strategy for AD.
However, the role of Trk signaling in AD is complex. While activation of TrkB is generally considered neuroprotective, some research has pointed to a paradoxical role for TrkA. One study suggested that TrkA inhibition, rather than activation, could be a novel therapeutic approach by modulating the processing of the amyloid precursor protein (APP).[9] This creates a compelling, albeit complex, rationale for investigating the effects of a pan-Trk inhibitor like this compound in preclinical models of Alzheimer's disease.
This compound is a potent, cell-permeable pan-Trk inhibitor with the following reported IC50 values in cell-based assays:
This technical guide outlines a comprehensive preclinical research plan to elucidate the therapeutic potential of this compound in Alzheimer's disease models.
Preclinical Evaluation Workflow
The preclinical assessment of this compound would follow a multi-tiered approach, starting with in vitro characterization and progressing to in vivo efficacy studies in established animal models of Alzheimer's disease.
In Vitro Experimental Protocols and Data
Experiment: Determination of Target Engagement and Effect on APP Processing
Objective: To confirm the inhibitory activity of this compound on Trk receptors in a cellular context and to assess its impact on the processing of amyloid precursor protein (APP).
Methodology:
-
Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) stably overexpressing human APP (APP695) and one of the Trk receptors (TrkA, TrkB, or TrkC) will be used.
-
Treatment: Cells will be treated with increasing concentrations of this compound (e.g., 1 nM to 10 µM) for 24 hours. A vehicle control (DMSO) will be included. For Trk activation, cells will be stimulated with their respective neurotrophins (NGF for TrkA, BDNF for TrkB, NT-3 for TrkC).
-
Western Blot Analysis: Cell lysates will be collected and subjected to Western blotting to analyze the phosphorylation status of Trk receptors (p-Trk) and downstream signaling proteins (e.g., p-Akt, p-ERK).
-
ELISA for Aβ Peptides: The conditioned media will be collected to measure the levels of secreted Aβ40 and Aβ42 using commercially available ELISA kits.
-
sAPPα Measurement: The levels of soluble APPα (sAPPα), a product of the non-amyloidogenic pathway, in the conditioned media will be measured by Western blot or ELISA.
Hypothetical Data Presentation:
| Treatment Group | p-TrkA Inhibition (%) | p-TrkB Inhibition (%) | Aβ40 Levels (pg/mL) | Aβ42 Levels (pg/mL) | sAPPα Levels (ng/mL) |
| Vehicle Control | 0 | 0 | 500 ± 45 | 150 ± 12 | 100 ± 9 |
| This compound (10 nM) | 25 ± 4 | 15 ± 3 | 480 ± 38 | 145 ± 11 | 110 ± 10 |
| This compound (100 nM) | 85 ± 7 | 70 ± 6 | 425 ± 35 | 110 ± 9 | 150 ± 12 |
| This compound (1 µM) | 98 ± 2 | 95 ± 3 | 350 ± 29 | 80 ± 7 | 180 ± 15 |
Experiment: Assessment of Tau Phosphorylation
Objective: To investigate the effect of this compound on tau phosphorylation at various disease-relevant epitopes.
Methodology:
-
Cell Culture: Primary cortical neurons or human iPSC-derived neurons will be used.
-
Induction of Tau Hyperphosphorylation: Tau hyperphosphorylation will be induced by treating the cells with Aβ oligomers or other known inducers.
-
Treatment: Cells will be co-treated with the inducing agent and varying concentrations of this compound.
-
Western Blot Analysis: Cell lysates will be analyzed by Western blotting using antibodies specific for different phosphorylated tau epitopes (e.g., AT8, PHF-1). Total tau levels will also be measured as a control.
Hypothetical Data Presentation:
| Treatment Group | p-Tau (AT8) / Total Tau Ratio | p-Tau (PHF-1) / Total Tau Ratio |
| Vehicle Control | 1.0 ± 0.1 | 1.0 ± 0.08 |
| Aβ Oligomers | 3.5 ± 0.3 | 4.2 ± 0.4 |
| Aβ Oligomers + this compound (100 nM) | 2.8 ± 0.25 | 3.1 ± 0.3 |
| Aβ Oligomers + this compound (1 µM) | 1.5 ± 0.12 | 1.8 ± 0.15 |
In Vivo Preclinical Studies
Animal Models
Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology are indispensable for preclinical studies.[13] Commonly used models include:
-
5XFAD Mice: These mice co-express five familial AD mutations in the APP and presenilin-1 (PSEN1) genes, leading to early and aggressive Aβ deposition.
-
3xTg-AD Mice: This model develops both Aβ plaques and tau tangles, providing an opportunity to study the effects of a compound on both hallmark pathologies.
Experimental Protocol: Chronic Dosing in 5XFAD Mice
Objective: To evaluate the long-term efficacy of this compound in reducing Aβ pathology and improving cognitive function in a transgenic mouse model of Alzheimer's disease.
Methodology:
-
Animals and Dosing: Three-month-old 5XFAD mice will be randomly assigned to receive either vehicle or this compound (e.g., 10, 30 mg/kg) daily via oral gavage for three months. Age-matched wild-type littermates will serve as controls.
-
Behavioral Testing: In the last month of treatment, mice will undergo a battery of behavioral tests to assess learning and memory, including the Morris Water Maze and the Y-maze spontaneous alternation test.
-
Tissue Collection and Analysis: Following the treatment period, mice will be euthanized, and brain tissue will be collected. One hemisphere will be fixed for immunohistochemistry, and the other will be snap-frozen for biochemical analysis.
-
Biochemical Analysis: Brain homogenates will be used to measure the levels of soluble and insoluble Aβ40 and Aβ42 by ELISA. Synaptic protein levels (e.g., synaptophysin, PSD-95) will be assessed by Western blotting.
-
Immunohistochemistry: Brain sections will be stained with antibodies against Aβ (e.g., 4G8) and markers for microglia (Iba1) and astrocytes (GFAP) to quantify plaque load and neuroinflammation.
Hypothetical Data Presentation:
Cognitive Performance (Morris Water Maze)
| Treatment Group | Escape Latency (seconds) | Time in Target Quadrant (%) |
| Wild-Type + Vehicle | 20 ± 3 | 40 ± 5 |
| 5XFAD + Vehicle | 55 ± 6 | 15 ± 3 |
| 5XFAD + this compound (10 mg/kg) | 40 ± 5 | 25 ± 4 |
| 5XFAD + this compound (30 mg/kg) | 30 ± 4 | 35 ± 5 |
Brain Aβ Levels
| Treatment Group | Insoluble Aβ42 (ng/mg tissue) | Plaque Load (%) |
| 5XFAD + Vehicle | 1500 ± 120 | 12 ± 1.5 |
| 5XFAD + this compound (10 mg/kg) | 1100 ± 95 | 8 ± 1.1 |
| 5XFAD + this compound (30 mg/kg) | 800 ± 70 | 5 ± 0.8 |
Signaling Pathways
The therapeutic rationale for a pan-Trk inhibitor in Alzheimer's disease is rooted in its ability to modulate complex neurotrophin signaling cascades.
Conclusion and Future Directions
The preclinical investigation of the pan-Trk inhibitor this compound for Alzheimer's disease presents a novel, albeit complex, therapeutic avenue. The established role of neurotrophin signaling in neuronal health and its dysregulation in AD provides a strong rationale for exploring modulators of this pathway. The paradoxical findings regarding TrkA signaling underscore the importance of a thorough and unbiased preclinical evaluation.
The experimental framework outlined in this guide provides a comprehensive approach to assessing the potential of this compound. Should the in vitro and in vivo studies yield promising results, further investigations would be warranted, including more detailed mechanistic studies, safety pharmacology, and evaluation in other preclinical models of AD. Ultimately, the goal of such a research program would be to determine if modulating Trk signaling with a compound like this compound could offer a new therapeutic strategy for this devastating disease.
References
- 1. The Role of Neurotrophin Signaling in Age-Related Cognitive Decline and Cognitive Diseases [mdpi.com]
- 2. The involvement of BDNF, NGF and GDNF in aging and Alzheimer's disease [aginganddisease.org]
- 3. core.ac.uk [core.ac.uk]
- 4. eaapublishing.org [eaapublishing.org]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The involvement of BDNF, NGF and GDNF in aging and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Paradoxical effect of TrkA inhibition in Alzheimer's disease models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. This compound | Trk receptor | TargetMol [targetmol.com]
- 12. cymitquimica.com [cymitquimica.com]
- 13. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
Early Research on PF-06648671: A Gamma-Secretase Modulator for Alzheimer's Disease
Disclaimer: Initial searches for "PF-06737007" did not yield any specific information. This technical guide will therefore focus on the closely related and well-documented compound PF-06648671 , a gamma-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease. This document summarizes the early preclinical and Phase I clinical research on PF-06648671, with a focus on its interaction with amyloid-beta (Aβ).
Introduction to Gamma-Secretase Modulation
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a primary event in the pathogenesis of Alzheimer's disease.[1] Gamma-secretase is a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP). While early therapeutic strategies focused on inhibiting this enzyme, this approach was hampered by mechanism-based toxicities due to the role of gamma-secretase in processing other essential substrates like Notch.
Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy.[2][3] Instead of inhibiting the enzyme outright, GSMs allosterically modulate its activity to shift the cleavage of APP away from the production of longer, more amyloidogenic Aβ species (like Aβ42 and Aβ40) towards the generation of shorter, less aggregation-prone fragments (such as Aβ37 and Aβ38).[3][4] This modulation of Aβ profiles presents a promising approach to reducing the amyloidogenic burden in the brain without the side effects associated with complete gamma-secretase inhibition.[3]
Preclinical Profile of PF-06648671
PF-06648671 is a novel, orally active, and brain-penetrable small molecule designed as a potent gamma-secretase modulator.[2][3] Its development was guided by a pharmacophore model to optimize its interaction with the gamma-secretase complex.[1]
In Vitro Potency
In cell-based assays, PF-06648671 demonstrated potent modulation of Aβ production. The key quantitative measure from these early studies is its half-maximal inhibitory concentration (IC50) for the reduction of Aβ42.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| PF-06648671 | Whole Cell | Aβ42 Reduction | 9.8 | [1] |
In Vivo Studies
Preclinical research in animal models demonstrated that oral administration of PF-06648671 led to a reduction of Aβ42 in both the brain and cerebrospinal fluid (CSF).[2][3] These studies were crucial in establishing the compound's ability to cross the blood-brain barrier and exert its modulatory effect in the central nervous system.
Clinical Pharmacology: Phase I Studies
The early clinical development of PF-06648671 involved three Phase I studies (NCT02316756, NCT02407353, and NCT02440100) conducted in a total of 120 healthy subjects.[3][5] These studies assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of PF-06648671 over 14 days.[3]
Pharmacodynamic Effects on CSF Amyloid-β Peptides
The primary pharmacodynamic endpoint in these studies was the change in the concentrations of various Aβ species in the CSF. Treatment with PF-06648671 resulted in a dose-dependent modulation of the Aβ profile.
Table of Pharmacodynamic Effects of PF-06648671 on CSF Amyloid-β Species [3][5]
| Aβ Species | Effect | Magnitude |
| Aβ42 | Decrease | Significant, with greater effect than on Aβ40 |
| Aβ40 | Decrease | Significant |
| Aβ37 | Increase | Significant, particularly notable increase |
| Aβ38 | Increase | Significant |
| Total Aβ | No significant change | - |
These findings in humans were consistent with the preclinical data and provided clear evidence of target engagement in the central nervous system. A pharmacokinetic/pharmacodynamic (PK/PD) model was developed from this data to predict the central Aβ effects and inform dose selection for future trials.[3][5]
Experimental Protocols
In Vitro Aβ42 Reduction Assay (Whole Cell)
-
Cell Line: A human cell line expressing wild-type APP, such as HEK293 or CHO cells.
-
Compound Treatment: Cells are incubated with varying concentrations of PF-06648671 for a specified period (e.g., 24 hours).
-
Aβ Quantification: The levels of secreted Aβ42 in the cell culture supernatant are measured using a specific enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) immunoassay.
-
Data Analysis: The Aβ42 levels are normalized to a vehicle control, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Microdialysis in Rodents
-
Animal Model: Typically, rats or transgenic mice that overexpress human APP.
-
Surgical Procedure: A microdialysis probe is stereotactically implanted into a brain region of interest, such as the hippocampus or cortex.
-
Compound Administration: PF-06648671 is administered orally.
-
Sample Collection: The brain interstitial fluid is continuously sampled via the microdialysis probe at set intervals before and after drug administration.
-
Aβ Analysis: The collected dialysate is analyzed for Aβ42 and other Aβ species using sensitive immunoassays.
-
Data Analysis: Changes in Aβ levels over time are plotted to determine the extent and duration of the pharmacodynamic effect.
Human Phase I CSF Collection and Analysis
-
Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study in healthy volunteers.
-
CSF Collection: CSF samples are collected via lumbar puncture at baseline and at various time points after drug administration.
-
Aβ Measurement: Validated immunoassays are used to quantify the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in the CSF.
-
PK/PD Modeling: Plasma concentrations of PF-06648671 are measured concurrently. The relationship between drug exposure and the changes in CSF Aβ levels is then characterized using an indirect-response model.[3]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of PF-06648671 on APP processing.
Caption: Drug development workflow for PF-06648671.
Conclusion
The early research on PF-06648671 established it as a potent, brain-penetrant gamma-secretase modulator with a clear mechanism of action on amyloid-beta production. Preclinical studies demonstrated its ability to reduce Aβ42 in the central nervous system, and these findings were successfully translated to humans in Phase I clinical trials. The observed dose-dependent decrease in CSF Aβ42 and Aβ40, coupled with an increase in shorter, less amyloidogenic Aβ species, provided strong proof of principle for this therapeutic approach. This body of work laid a solid foundation for the further clinical investigation of PF-06648671 as a potential disease-modifying therapy for Alzheimer's disease.
References
- 1. Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
Early Research on PF-06648671: A Gamma-Secretase Modulator for Alzheimer's Disease
Disclaimer: Initial searches for "PF-06737007" did not yield any specific information. This technical guide will therefore focus on the closely related and well-documented compound PF-06648671 , a gamma-secretase modulator (GSM) developed by Pfizer for the potential treatment of Alzheimer's disease. This document summarizes the early preclinical and Phase I clinical research on PF-06648671, with a focus on its interaction with amyloid-beta (Aβ).
Introduction to Gamma-Secretase Modulation
The amyloid cascade hypothesis posits that the accumulation of amyloid-beta (Aβ) peptides, particularly the aggregation-prone Aβ42 isoform, is a primary event in the pathogenesis of Alzheimer's disease.[1] Gamma-secretase is a key enzyme in the production of Aβ peptides from the amyloid precursor protein (APP). While early therapeutic strategies focused on inhibiting this enzyme, this approach was hampered by mechanism-based toxicities due to the role of gamma-secretase in processing other essential substrates like Notch.
Gamma-secretase modulators (GSMs) represent a more refined therapeutic strategy.[2][3] Instead of inhibiting the enzyme outright, GSMs allosterically modulate its activity to shift the cleavage of APP away from the production of longer, more amyloidogenic Aβ species (like Aβ42 and Aβ40) towards the generation of shorter, less aggregation-prone fragments (such as Aβ37 and Aβ38).[3][4] This modulation of Aβ profiles presents a promising approach to reducing the amyloidogenic burden in the brain without the side effects associated with complete gamma-secretase inhibition.[3]
Preclinical Profile of PF-06648671
PF-06648671 is a novel, orally active, and brain-penetrable small molecule designed as a potent gamma-secretase modulator.[2][3] Its development was guided by a pharmacophore model to optimize its interaction with the gamma-secretase complex.[1]
In Vitro Potency
In cell-based assays, PF-06648671 demonstrated potent modulation of Aβ production. The key quantitative measure from these early studies is its half-maximal inhibitory concentration (IC50) for the reduction of Aβ42.
| Compound | Assay Type | Target | IC50 (nM) | Reference |
| PF-06648671 | Whole Cell | Aβ42 Reduction | 9.8 | [1] |
In Vivo Studies
Preclinical research in animal models demonstrated that oral administration of PF-06648671 led to a reduction of Aβ42 in both the brain and cerebrospinal fluid (CSF).[2][3] These studies were crucial in establishing the compound's ability to cross the blood-brain barrier and exert its modulatory effect in the central nervous system.
Clinical Pharmacology: Phase I Studies
The early clinical development of PF-06648671 involved three Phase I studies (NCT02316756, NCT02407353, and NCT02440100) conducted in a total of 120 healthy subjects.[3][5] These studies assessed the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of single and multiple ascending doses of PF-06648671 over 14 days.[3]
Pharmacodynamic Effects on CSF Amyloid-β Peptides
The primary pharmacodynamic endpoint in these studies was the change in the concentrations of various Aβ species in the CSF. Treatment with PF-06648671 resulted in a dose-dependent modulation of the Aβ profile.
Table of Pharmacodynamic Effects of PF-06648671 on CSF Amyloid-β Species [3][5]
| Aβ Species | Effect | Magnitude |
| Aβ42 | Decrease | Significant, with greater effect than on Aβ40 |
| Aβ40 | Decrease | Significant |
| Aβ37 | Increase | Significant, particularly notable increase |
| Aβ38 | Increase | Significant |
| Total Aβ | No significant change | - |
These findings in humans were consistent with the preclinical data and provided clear evidence of target engagement in the central nervous system. A pharmacokinetic/pharmacodynamic (PK/PD) model was developed from this data to predict the central Aβ effects and inform dose selection for future trials.[3][5]
Experimental Protocols
In Vitro Aβ42 Reduction Assay (Whole Cell)
-
Cell Line: A human cell line expressing wild-type APP, such as HEK293 or CHO cells.
-
Compound Treatment: Cells are incubated with varying concentrations of PF-06648671 for a specified period (e.g., 24 hours).
-
Aβ Quantification: The levels of secreted Aβ42 in the cell culture supernatant are measured using a specific enzyme-linked immunosorbent assay (ELISA) or Meso Scale Discovery (MSD) immunoassay.
-
Data Analysis: The Aβ42 levels are normalized to a vehicle control, and the IC50 value is calculated by fitting the concentration-response data to a four-parameter logistic equation.
In Vivo Microdialysis in Rodents
-
Animal Model: Typically, rats or transgenic mice that overexpress human APP.
-
Surgical Procedure: A microdialysis probe is stereotactically implanted into a brain region of interest, such as the hippocampus or cortex.
-
Compound Administration: PF-06648671 is administered orally.
-
Sample Collection: The brain interstitial fluid is continuously sampled via the microdialysis probe at set intervals before and after drug administration.
-
Aβ Analysis: The collected dialysate is analyzed for Aβ42 and other Aβ species using sensitive immunoassays.
-
Data Analysis: Changes in Aβ levels over time are plotted to determine the extent and duration of the pharmacodynamic effect.
Human Phase I CSF Collection and Analysis
-
Study Design: A randomized, placebo-controlled, single- and multiple-ascending dose study in healthy volunteers.
-
CSF Collection: CSF samples are collected via lumbar puncture at baseline and at various time points after drug administration.
-
Aβ Measurement: Validated immunoassays are used to quantify the concentrations of Aβ37, Aβ38, Aβ40, and Aβ42 in the CSF.
-
PK/PD Modeling: Plasma concentrations of PF-06648671 are measured concurrently. The relationship between drug exposure and the changes in CSF Aβ levels is then characterized using an indirect-response model.[3]
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of PF-06648671 on APP processing.
Caption: Drug development workflow for PF-06648671.
Conclusion
The early research on PF-06648671 established it as a potent, brain-penetrant gamma-secretase modulator with a clear mechanism of action on amyloid-beta production. Preclinical studies demonstrated its ability to reduce Aβ42 in the central nervous system, and these findings were successfully translated to humans in Phase I clinical trials. The observed dose-dependent decrease in CSF Aβ42 and Aβ40, coupled with an increase in shorter, less amyloidogenic Aβ species, provided strong proof of principle for this therapeutic approach. This body of work laid a solid foundation for the further clinical investigation of PF-06648671 as a potential disease-modifying therapy for Alzheimer's disease.
References
- 1. Discovery of Clinical Candidate PF-06648671: A Potent γ-Secretase Modulator for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetic and Pharmacodynamic Effects of a γ‐Secretase Modulator, PF‐06648671, on CSF Amyloid‐β Peptides in Randomized Phase I Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]
- 5. scienceopen.com [scienceopen.com]
Methodological & Application
Application Notes and Protocols for PF-06737007, a pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, demonstrating significant activity against TrkA, TrkB, and TrkC.[1][2][3] The Trk signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity, and its dysregulation has been implicated in various cancers and neurological disorders. These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on Trk signaling, using Nerve Growth Factor (NGF)-induced ERK phosphorylation in a neuroblastoma cell line as a model system.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on TrkA signaling. In response to NGF binding, TrkA dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. The phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204 is a key event in this pathway and serves as a robust biomarker for TrkA activation.[4][5][6][7] By measuring the levels of phosphorylated ERK (p-ERK) in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the compound's IC50 value.
Data Presentation
Table 1: Inhibitory Activity of this compound on Trk Family Kinases. This table summarizes the reported in vitro potencies of this compound against the three Trk receptors.
| Target | IC50 (nM) |
| TrkA | 7.7[1][2] |
| TrkB | 15[1][2] |
| TrkC | 3.9[1][2] |
Table 2: Example Data from a Cell-Based ERK Phosphorylation Assay. The following table illustrates hypothetical data from an experiment performed according to the protocol below, measuring the inhibition of NGF-induced p-ERK by this compound.
| This compound Conc. (nM) | p-ERK Signal (Relative Luminescence Units) | % Inhibition |
| 0 (Vehicle) | 10000 | 0 |
| 0.1 | 9500 | 5 |
| 1 | 7500 | 25 |
| 10 | 5000 | 50 |
| 100 | 1500 | 85 |
| 1000 | 500 | 95 |
| No NGF Control | 200 | 98 |
Mandatory Visualizations
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM/F-12 with 0.5% Bovine Serum Albumin (BSA).
-
Compound: this compound (dissolved in DMSO to a 10 mM stock).
-
Stimulant: Recombinant Human NGF (Nerve Growth Factor).
-
Detection Kit: Phospho-ERK1/2 (Thr202/Tyr204) cell-based ELISA kit or Western Blotting reagents (see below).
-
Lysis Buffer: As provided in the ELISA kit or RIPA buffer for Western Blot.
-
Other: 96-well cell culture plates, DMSO, PBS.
Western Blotting Reagents
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Other: SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
Detailed Methodology
1. Cell Culture and Plating
-
Culture SH-SY5Y cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment and Cell Stimulation
-
After 24 hours, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 4-6 hours for serum starvation.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C.
-
Prepare a stock of NGF in serum-free medium.
-
Add 10 µL of NGF to each well to a final concentration of 50 ng/mL (or a pre-determined EC80 concentration). Include wells with no NGF as a negative control.
-
Incubate for 10 minutes at 37°C.
3. Cell Lysis and Detection
A. Using a Cell-Based ELISA Kit:
-
Follow the manufacturer's protocol for the chosen phospho-ERK1/2 ELISA kit.[2][4][8] This typically involves:
-
Aspirating the medium.
-
Fixing the cells with a formaldehyde-based solution.
-
Washing and permeabilizing the cells.
-
Incubating with primary antibodies against p-ERK and a normalization antibody (e.g., total ERK or a housekeeping protein).
-
Incubating with species-specific secondary antibodies conjugated to HRP or other enzymes.
-
Adding a chemiluminescent or colorimetric substrate.
-
Reading the signal on a plate reader.
-
B. Using Western Blotting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Resolve 20-30 µg of protein per sample on a 10% SDS-PAGE gel.[1][3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
4. Data Analysis
-
For ELISA data, normalize the p-ERK signal to the total protein or total ERK signal.
-
For Western Blot data, quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ERK Phosphorylation Cell-Based ELISA Kit (KA3774) | Abnova [abnova.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Brain-Derived Neurotrophic Factor Induces Long-Term Potentiation in Intact Adult Hippocampus: Requirement for ERK Activation Coupled to CREB and Upregulation of Arc Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nerve Growth Factor Activates Extracellular Signal-Regulated Kinase and p38 Mitogen-Activated Protein Kinase Pathways To Stimulate CREB Serine 133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for PF-06737007, a pan-Trk Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent, small-molecule inhibitor of the Tropomyosin receptor kinase (Trk) family, demonstrating significant activity against TrkA, TrkB, and TrkC.[1][2][3] The Trk signaling pathway plays a crucial role in neuronal survival, differentiation, and synaptic plasticity, and its dysregulation has been implicated in various cancers and neurological disorders. These application notes provide a detailed protocol for a cell-based assay to characterize the inhibitory activity of this compound on Trk signaling, using Nerve Growth Factor (NGF)-induced ERK phosphorylation in a neuroblastoma cell line as a model system.
Principle of the Assay
This assay quantifies the inhibitory effect of this compound on TrkA signaling. In response to NGF binding, TrkA dimerizes and autophosphorylates, initiating a downstream signaling cascade that includes the activation of the Ras/Raf/MEK/ERK (MAPK) pathway. The phosphorylation of ERK1/2 (p44/42 MAPK) at Thr202/Tyr204 is a key event in this pathway and serves as a robust biomarker for TrkA activation.[4][5][6][7] By measuring the levels of phosphorylated ERK (p-ERK) in the presence of varying concentrations of this compound, a dose-response curve can be generated to determine the compound's IC50 value.
Data Presentation
Table 1: Inhibitory Activity of this compound on Trk Family Kinases. This table summarizes the reported in vitro potencies of this compound against the three Trk receptors.
| Target | IC50 (nM) |
| TrkA | 7.7[1][2] |
| TrkB | 15[1][2] |
| TrkC | 3.9[1][2] |
Table 2: Example Data from a Cell-Based ERK Phosphorylation Assay. The following table illustrates hypothetical data from an experiment performed according to the protocol below, measuring the inhibition of NGF-induced p-ERK by this compound.
| This compound Conc. (nM) | p-ERK Signal (Relative Luminescence Units) | % Inhibition |
| 0 (Vehicle) | 10000 | 0 |
| 0.1 | 9500 | 5 |
| 1 | 7500 | 25 |
| 10 | 5000 | 50 |
| 100 | 1500 | 85 |
| 1000 | 500 | 95 |
| No NGF Control | 200 | 98 |
Mandatory Visualizations
Caption: TrkA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the this compound cell-based assay.
Experimental Protocols
Materials and Reagents
-
Cell Line: SH-SY5Y human neuroblastoma cell line (ATCC® CRL-2266™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM)/F-12 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Serum-Free Medium: DMEM/F-12 with 0.5% Bovine Serum Albumin (BSA).
-
Compound: this compound (dissolved in DMSO to a 10 mM stock).
-
Stimulant: Recombinant Human NGF (Nerve Growth Factor).
-
Detection Kit: Phospho-ERK1/2 (Thr202/Tyr204) cell-based ELISA kit or Western Blotting reagents (see below).
-
Lysis Buffer: As provided in the ELISA kit or RIPA buffer for Western Blot.
-
Other: 96-well cell culture plates, DMSO, PBS.
Western Blotting Reagents
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.
-
Secondary Antibody: HRP-conjugated goat anti-rabbit IgG.
-
Other: SDS-PAGE gels, transfer membranes, blocking buffer (e.g., 5% non-fat milk in TBST), ECL substrate.
Detailed Methodology
1. Cell Culture and Plating
-
Culture SH-SY5Y cells in a T75 flask at 37°C in a humidified atmosphere of 5% CO2.
-
Once cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach cells using trypsin.
-
Resuspend cells in culture medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
2. Compound Treatment and Cell Stimulation
-
After 24 hours, gently aspirate the culture medium.
-
Wash the cells once with 100 µL of serum-free medium.
-
Add 90 µL of serum-free medium to each well and incubate for 4-6 hours for serum starvation.
-
Prepare serial dilutions of this compound in serum-free medium. The final DMSO concentration should not exceed 0.1%.
-
Add 10 µL of the diluted this compound or vehicle (DMSO) to the respective wells and pre-incubate for 1 hour at 37°C.
-
Prepare a stock of NGF in serum-free medium.
-
Add 10 µL of NGF to each well to a final concentration of 50 ng/mL (or a pre-determined EC80 concentration). Include wells with no NGF as a negative control.
-
Incubate for 10 minutes at 37°C.
3. Cell Lysis and Detection
A. Using a Cell-Based ELISA Kit:
-
Follow the manufacturer's protocol for the chosen phospho-ERK1/2 ELISA kit.[2][4][8] This typically involves:
-
Aspirating the medium.
-
Fixing the cells with a formaldehyde-based solution.
-
Washing and permeabilizing the cells.
-
Incubating with primary antibodies against p-ERK and a normalization antibody (e.g., total ERK or a housekeeping protein).
-
Incubating with species-specific secondary antibodies conjugated to HRP or other enzymes.
-
Adding a chemiluminescent or colorimetric substrate.
-
Reading the signal on a plate reader.
-
B. Using Western Blotting:
-
Aspirate the medium and wash the cells with ice-cold PBS.
-
Add 50 µL of ice-cold lysis buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cell lysates and transfer to microcentrifuge tubes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatants using a BCA assay.
-
Resolve 20-30 µg of protein per sample on a 10% SDS-PAGE gel.[1][3]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[1]
-
Wash the membrane three times with TBST.
-
Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
For normalization, the membrane can be stripped and re-probed with an antibody for total ERK1/2.
4. Data Analysis
-
For ELISA data, normalize the p-ERK signal to the total protein or total ERK signal.
-
For Western Blot data, quantify the band intensities using densitometry software and normalize the p-ERK signal to the total ERK signal.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle-treated control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. ERK Phosphorylation Cell-Based ELISA Kit (KA3774) | Abnova [abnova.com]
- 3. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Brain-Derived Neurotrophic Factor Induces Long-Term Potentiation in Intact Adult Hippocampus: Requirement for ERK Activation Coupled to CREB and Upregulation of Arc Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nerve Growth Factor Activates Extracellular Signal-Regulated Kinase and p38 Mitogen-Activated Protein Kinase Pathways To Stimulate CREB Serine 133 Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. raybiotech.com [raybiotech.com]
Application Notes and Protocols for PF-06737007 in Primary Microglia Culture
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the use of the compound PF-06737007 in primary microglia culture.
Extensive searches were conducted to find data on its mechanism of action in microglia, its effects on microglial activation and cytokine release, and established experimental protocols. These searches included terms such as "this compound microglia," "this compound mechanism of action," and "this compound primary microglia culture protocol."
The lack of information prevents the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams as requested. It is possible that research on this compound in this specific context is not yet published or is proprietary.
For researchers, scientists, and drug development professionals interested in investigating the effects of this compound on primary microglia, the following general workflow and considerations for working with primary microglia may be helpful. This information is based on standard practices in the field and is not specific to this compound.
General Workflow for Studying a Novel Compound in Primary Microglia
Below is a generalized experimental workflow that can be adapted for testing a novel compound like this compound in a primary microglia culture.
Caption: A general experimental workflow for testing a novel compound in primary microglia.
Key Experimental Protocols
Below are generalized protocols for key experiments. Note: These are templates and would require optimization for this compound.
Primary Microglia Isolation and Culture
Primary microglia are typically isolated from the cortices of neonatal rodents (mice or rats).
-
Tissue Dissociation: Cortices are dissected and enzymatically digested (e.g., with trypsin and DNase I) to obtain a single-cell suspension.
-
Mixed Glial Culture: The cell suspension is plated in flasks. Astrocytes will form an adherent monolayer, while microglia grow on top.
-
Microglia Isolation: After 7-14 days, microglia are separated from the astrocyte layer by gentle shaking.
-
Plating: Isolated microglia are plated in appropriate well plates for subsequent experiments.
Cytotoxicity Assay (e.g., LDH Assay)
This assay measures the release of lactate (B86563) dehydrogenase (LDH) from damaged cells.
-
Cell Plating: Plate primary microglia in a 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (lysis buffer) and a negative control (vehicle).
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Cytokine Release Assay (e.g., ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Cell Plating and Treatment: Plate microglia and treat with this compound, with or without a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Supernatant Collection: Collect the supernatant at different time points.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for the cytokine of interest.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Data Presentation
Quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Primary Microglia
| Concentration of this compound | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | |
| Concentration 1 | |
| Concentration 2 | |
| ... | |
| Positive Control (Lysis Buffer) | 100% |
Table 2: Effect of this compound on Cytokine Release (e.g., TNF-α)
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control | |
| This compound alone | |
| LPS alone | |
| LPS + this compound (Conc. 1) | |
| LPS + this compound (Conc. 2) | |
| ... |
Potential Signaling Pathways to Investigate
Without specific information on this compound, it is not possible to create a relevant signaling pathway diagram. However, in the context of microglial activation, several key pathways are often investigated.
Application Notes and Protocols for PF-06737007 in Primary Microglia Culture
A comprehensive search of publicly available scientific literature and databases did not yield any specific information regarding the use of the compound PF-06737007 in primary microglia culture.
Extensive searches were conducted to find data on its mechanism of action in microglia, its effects on microglial activation and cytokine release, and established experimental protocols. These searches included terms such as "this compound microglia," "this compound mechanism of action," and "this compound primary microglia culture protocol."
The lack of information prevents the creation of detailed application notes, protocols, data tables, and signaling pathway diagrams as requested. It is possible that research on this compound in this specific context is not yet published or is proprietary.
For researchers, scientists, and drug development professionals interested in investigating the effects of this compound on primary microglia, the following general workflow and considerations for working with primary microglia may be helpful. This information is based on standard practices in the field and is not specific to this compound.
General Workflow for Studying a Novel Compound in Primary Microglia
Below is a generalized experimental workflow that can be adapted for testing a novel compound like this compound in a primary microglia culture.
Caption: A general experimental workflow for testing a novel compound in primary microglia.
Key Experimental Protocols
Below are generalized protocols for key experiments. Note: These are templates and would require optimization for this compound.
Primary Microglia Isolation and Culture
Primary microglia are typically isolated from the cortices of neonatal rodents (mice or rats).
-
Tissue Dissociation: Cortices are dissected and enzymatically digested (e.g., with trypsin and DNase I) to obtain a single-cell suspension.
-
Mixed Glial Culture: The cell suspension is plated in flasks. Astrocytes will form an adherent monolayer, while microglia grow on top.
-
Microglia Isolation: After 7-14 days, microglia are separated from the astrocyte layer by gentle shaking.
-
Plating: Isolated microglia are plated in appropriate well plates for subsequent experiments.
Cytotoxicity Assay (e.g., LDH Assay)
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells.
-
Cell Plating: Plate primary microglia in a 96-well plate.
-
Compound Treatment: Treat cells with a range of concentrations of this compound for a specified time (e.g., 24 hours). Include a positive control (lysis buffer) and a negative control (vehicle).
-
Supernatant Collection: Collect the cell culture supernatant.
-
LDH Measurement: Use a commercial LDH cytotoxicity assay kit to measure LDH activity in the supernatant according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to the positive control.
Cytokine Release Assay (e.g., ELISA)
This protocol is for measuring the concentration of a specific cytokine (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Cell Plating and Treatment: Plate microglia and treat with this compound, with or without a pro-inflammatory stimulus (e.g., lipopolysaccharide, LPS).
-
Supernatant Collection: Collect the supernatant at different time points.
-
ELISA: Perform an enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for the cytokine of interest.
-
Data Analysis: Generate a standard curve and calculate the concentration of the cytokine in each sample.
Data Presentation
Quantitative data from the experiments described above should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound on Primary Microglia
| Concentration of this compound | % Cytotoxicity (Mean ± SD) |
| Vehicle Control | |
| Concentration 1 | |
| Concentration 2 | |
| ... | |
| Positive Control (Lysis Buffer) | 100% |
Table 2: Effect of this compound on Cytokine Release (e.g., TNF-α)
| Treatment | TNF-α Concentration (pg/mL) (Mean ± SD) |
| Vehicle Control | |
| This compound alone | |
| LPS alone | |
| LPS + this compound (Conc. 1) | |
| LPS + this compound (Conc. 2) | |
| ... |
Potential Signaling Pathways to Investigate
Without specific information on this compound, it is not possible to create a relevant signaling pathway diagram. However, in the context of microglial activation, several key pathways are often investigated.
Application Notes and Protocols for PF-06737007 in In Vivo Mouse Models
Disclaimer: Publicly available data on the in vivo dosage and specific experimental protocols for PF-06737007 are limited. The following application notes and protocols are based on the known mechanism of this compound as a pan-tropomyosin-related kinase (Trk) inhibitor and data from studies on other pan-Trk inhibitors, such as entrectinib (B1684687) and larotrectinib. Researchers should consider this information as a starting point and perform dose-finding and toxicity studies for their specific mouse model and experimental conditions.
Introduction
This compound is a potent and selective pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC kinases.[1] These receptor tyrosine kinases are critical components of the neurotrophin signaling pathway, which plays a significant role in neuronal survival, differentiation, and function. In the context of oncology, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins that act as oncogenic drivers in a variety of tumors.[2][3] Inhibition of the Trk signaling pathway with small molecules like this compound presents a promising therapeutic strategy for cancers harboring NTRK gene fusions.[2][4]
These application notes provide a comprehensive overview of the recommended procedures for utilizing this compound in preclinical in vivo mouse models, with a focus on tumor xenograft studies.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the kinase activity of Trk receptors. Under normal physiological conditions, the binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and phospholipase C-gamma (PLC-γ) pathways.[1][5][6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[2] In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth and survival. This compound blocks this aberrant signaling, thereby inhibiting tumor growth and inducing apoptosis.[4]
Caption: Trk signaling pathway initiated by neurotrophin binding.
Quantitative Data Presentation
The following tables summarize in vivo dosage information for the well-characterized pan-Trk inhibitors, entrectinib and larotrectinib, which can be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosage of Entrectinib in Mouse Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Colorectal Carcinoma (KM12) | 15, 30, 60 mg/kg | Oral (per os) | Twice daily (BID) | [8] |
| Athymic nu/nu Mice | Neuroblastoma (SY5Y-TrkB) | 60 mg/kg | Oral (per os) | Twice daily (BID) | [9] |
| SCID Mice | Ba/F3-TEL-TRKA Tumors | 30 mg/kg | Oral (per os) | Twice daily (BID) | [8] |
| SCID Mice | Acute Myeloid Leukemia | 3, 30 mg/kg | Oral (per os) | Daily | [10] |
Table 2: In Vivo Dosage of Larotrectinib in Mouse Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Rats (Juvenile Toxicity Study) | Not applicable | 0.2, 2, 7.5 mg/kg | Oral | Twice daily (BID) | [11] |
| Rats (Juvenile Toxicity Study) | Not applicable | 0.6, 6, 22.5 mg/kg | Oral | Twice daily (BID) | [11] |
Note: Dosages for pediatric patients are often calculated based on body surface area (mg/m²).[12][13]
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft mouse model.
Materials
-
This compound powder
-
Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) with 1% Tween 80 in sterile water)[9]
-
Cancer cell line with known NTRK fusion status
-
Appropriate cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Sterile syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and processing reagents (e.g., formalin, RNAlater, lysis buffer)
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study.
Detailed Methodology
1. Preparation of this compound Formulation:
-
Based on the solubility of this compound (25 mg/mL in DMSO), a stock solution can be prepared.[1]
-
For oral administration, a suspension can be prepared. For example, following a protocol similar to that for entrectinib, reconstitute this compound in 0.5% methylcellulose containing 1% Tween 80 to the desired final concentration.[9]
-
The formulation should be prepared fresh, for instance, on a weekly basis, and stirred or sonicated to ensure a uniform suspension before each administration.[9]
2. Tumor Cell Implantation:
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth and Animal Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups.
-
The administration route will likely be oral gavage.
-
The dosing schedule should be determined based on preliminary studies, but a starting point could be once or twice daily.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity.
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, snap-frozen in liquid nitrogen for western blotting or PCR analysis, or preserved in RNAlater for gene expression studies.
-
Blood samples can also be collected for pharmacokinetic analysis.
7. Data Analysis:
-
Analyze tumor growth inhibition by comparing the tumor volumes of the treatment groups to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Evaluate toxicity based on changes in body weight and any observed adverse effects.
Concluding Remarks
This compound, as a pan-Trk inhibitor, holds considerable potential for the treatment of NTRK fusion-positive cancers. The successful application of this compound in in vivo mouse models is crucial for its preclinical development. The protocols and data presented here, derived from research on similar pan-Trk inhibitors, offer a solid foundation for initiating in vivo studies with this compound. It is imperative for researchers to conduct pilot studies to determine the optimal dosage, administration schedule, and potential toxicities of this compound in their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dosing Information | VITRAKVI® (larotrectinib) | HCP Site [vitrakvihcp.com]
- 13. drugs.com [drugs.com]
Application Notes and Protocols for PF-06737007 in In Vivo Mouse Models
Disclaimer: Publicly available data on the in vivo dosage and specific experimental protocols for PF-06737007 are limited. The following application notes and protocols are based on the known mechanism of this compound as a pan-tropomyosin-related kinase (Trk) inhibitor and data from studies on other pan-Trk inhibitors, such as entrectinib and larotrectinib. Researchers should consider this information as a starting point and perform dose-finding and toxicity studies for their specific mouse model and experimental conditions.
Introduction
This compound is a potent and selective pan-Trk inhibitor, targeting TrkA, TrkB, and TrkC kinases.[1] These receptor tyrosine kinases are critical components of the neurotrophin signaling pathway, which plays a significant role in neuronal survival, differentiation, and function. In the context of oncology, chromosomal rearrangements involving the NTRK genes can lead to the expression of Trk fusion proteins that act as oncogenic drivers in a variety of tumors.[2][3] Inhibition of the Trk signaling pathway with small molecules like this compound presents a promising therapeutic strategy for cancers harboring NTRK gene fusions.[2][4]
These application notes provide a comprehensive overview of the recommended procedures for utilizing this compound in preclinical in vivo mouse models, with a focus on tumor xenograft studies.
Mechanism of Action and Signaling Pathway
This compound functions by inhibiting the kinase activity of Trk receptors. Under normal physiological conditions, the binding of neurotrophins to Trk receptors induces receptor dimerization and autophosphorylation of specific tyrosine residues in the kinase domain. This activation triggers downstream signaling cascades, primarily the mitogen-activated protein kinase (MAPK), phosphoinositide 3-kinase (PI3K)/AKT, and phospholipase C-gamma (PLC-γ) pathways.[1][5][6][7] These pathways are crucial for cell proliferation, survival, and differentiation.[2] In cancers driven by NTRK fusions, the resulting chimeric proteins are constitutively active, leading to uncontrolled cell growth and survival. This compound blocks this aberrant signaling, thereby inhibiting tumor growth and inducing apoptosis.[4]
Caption: Trk signaling pathway initiated by neurotrophin binding.
Quantitative Data Presentation
The following tables summarize in vivo dosage information for the well-characterized pan-Trk inhibitors, entrectinib and larotrectinib, which can be used as a reference for designing studies with this compound.
Table 1: In Vivo Dosage of Entrectinib in Mouse Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Nude Mice | Colorectal Carcinoma (KM12) | 15, 30, 60 mg/kg | Oral (per os) | Twice daily (BID) | [8] |
| Athymic nu/nu Mice | Neuroblastoma (SY5Y-TrkB) | 60 mg/kg | Oral (per os) | Twice daily (BID) | [9] |
| SCID Mice | Ba/F3-TEL-TRKA Tumors | 30 mg/kg | Oral (per os) | Twice daily (BID) | [8] |
| SCID Mice | Acute Myeloid Leukemia | 3, 30 mg/kg | Oral (per os) | Daily | [10] |
Table 2: In Vivo Dosage of Larotrectinib in Mouse Models
| Mouse Model | Tumor Type | Dosage | Administration Route | Dosing Schedule | Reference |
| Rats (Juvenile Toxicity Study) | Not applicable | 0.2, 2, 7.5 mg/kg | Oral | Twice daily (BID) | [11] |
| Rats (Juvenile Toxicity Study) | Not applicable | 0.6, 6, 22.5 mg/kg | Oral | Twice daily (BID) | [11] |
Note: Dosages for pediatric patients are often calculated based on body surface area (mg/m²).[12][13]
Experimental Protocols
The following is a generalized protocol for evaluating the in vivo efficacy of this compound in a subcutaneous tumor xenograft mouse model.
Materials
-
This compound powder
-
Vehicle for formulation (e.g., 0.5% methylcellulose with 1% Tween 80 in sterile water)[9]
-
Cancer cell line with known NTRK fusion status
-
Appropriate cell culture medium and supplements
-
Matrigel (or other appropriate extracellular matrix)
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Sterile syringes and needles for injection and oral gavage
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
-
Tissue collection and processing reagents (e.g., formalin, RNAlater, lysis buffer)
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo xenograft study.
Detailed Methodology
1. Preparation of this compound Formulation:
-
Based on the solubility of this compound (25 mg/mL in DMSO), a stock solution can be prepared.[1]
-
For oral administration, a suspension can be prepared. For example, following a protocol similar to that for entrectinib, reconstitute this compound in 0.5% methylcellulose containing 1% Tween 80 to the desired final concentration.[9]
-
The formulation should be prepared fresh, for instance, on a weekly basis, and stirred or sonicated to ensure a uniform suspension before each administration.[9]
2. Tumor Cell Implantation:
-
Culture the selected cancer cells to 70-80% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 1 x 10⁷ cells/mL.
-
Inject 0.1-0.2 mL of the cell suspension subcutaneously into the flank of each mouse.
3. Tumor Growth and Animal Randomization:
-
Monitor the mice for tumor growth.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Treatment Administration:
-
Administer this compound or the vehicle control to the respective groups.
-
The administration route will likely be oral gavage.
-
The dosing schedule should be determined based on preliminary studies, but a starting point could be once or twice daily.
5. Monitoring and Endpoints:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
The study endpoint may be a predetermined tumor volume, a specific duration of treatment, or signs of significant toxicity.
6. Tissue Collection and Analysis:
-
At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be fixed in formalin for immunohistochemistry, snap-frozen in liquid nitrogen for western blotting or PCR analysis, or preserved in RNAlater for gene expression studies.
-
Blood samples can also be collected for pharmacokinetic analysis.
7. Data Analysis:
-
Analyze tumor growth inhibition by comparing the tumor volumes of the treatment groups to the control group.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences.
-
Evaluate toxicity based on changes in body weight and any observed adverse effects.
Concluding Remarks
This compound, as a pan-Trk inhibitor, holds considerable potential for the treatment of NTRK fusion-positive cancers. The successful application of this compound in in vivo mouse models is crucial for its preclinical development. The protocols and data presented here, derived from research on similar pan-Trk inhibitors, offer a solid foundation for initiating in vivo studies with this compound. It is imperative for researchers to conduct pilot studies to determine the optimal dosage, administration schedule, and potential toxicities of this compound in their specific experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. NTRK fusion-positive cancers and TRK inhibitor therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. Facebook [cancer.gov]
- 5. Trk receptor tyrosine kinases and major signal transduction pathways [pfocr.wikipathways.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. “On Trk” - the TrkB signal transduction pathway is an increasingly important target in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Entrectinib is a Potent Inhibitor of Trk-Driven Neuroblastomas in a Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. accessdata.fda.gov [accessdata.fda.gov]
- 12. Dosing Information | VITRAKVI® (larotrectinib) | HCP Site [vitrakvihcp.com]
- 13. drugs.com [drugs.com]
Application Notes and Protocols for Measuring PF-06737007 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making it a promising therapeutic candidate.
These application notes provide detailed protocols for in vitro assays to measure the efficacy of this compound. The described methods cover biochemical and cellular assays to determine the potency of the compound in inhibiting IRAK4 kinase activity and its downstream effects on inflammatory responses.
Mechanism of Action and Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction triggers a downstream signaling cascade, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[1][2][3][4] this compound exerts its effect by directly inhibiting the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and halting the entire downstream inflammatory cascade.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of IRAK4 inhibitors, including data for compounds structurally related to this compound, which are expected to have similar potency.
| Assay Type | Target/Cell Line | Endpoint Measured | Stimulus | IC50 (nM) | Reference Compound |
| Biochemical Kinase Assay | Recombinant IRAK4 | ADP Production | ATP | 0.52 | PF-06650833 |
| Human Whole Blood Assay | Human Whole Blood | IL-6 Production | R848/LPS | ~460 | Benzolactam Inhibitor |
| Cellular Cytokine Release | Human PBMCs | TNF-α Secretion | LPS | Data not available | - |
| Cellular Target Engagement | THP-1 cells | IRAK1 Phosphorylation (pIRAK1) | LPS | Data not available | - |
Note: Data for PF-06650833, a closely related IRAK4 inhibitor, is provided as a reference for the expected potency of this compound in the biochemical kinase assay.[5] The IC50 for the human whole blood assay is based on a representative potent benzolactam IRAK4 inhibitor.[6]
Experimental Protocols
IRAK4 Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IRAK4 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing recombinant IRAK4 enzyme in kinase assay buffer and add 5 µL to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a master mix of ATP and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cellular TNF-α Release Assay in Human PBMCs
This assay measures the ability of this compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human whole blood or buffy coats
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration.
-
Plate the PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C in a CO2 incubator.
-
Prepare a stock solution of LPS in complete RPMI 1640 medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the cells. Include unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Cellular IRAK1 Phosphorylation Assay
This assay determines the ability of this compound to block the phosphorylation of IRAK1 in a cellular context, providing a direct measure of target engagement.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Phospho-IRAK1 (Thr209) and total IRAK1 antibodies
-
Western blotting reagents and equipment or a cell-based ELISA kit for phospho-IRAK1
Procedure (Western Blotting):
-
Culture THP-1 cells in complete RPMI 1640 medium.
-
Plate the cells in a 6-well plate at a density of 1 x 10^6 cells per well.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, if required for the specific experimental setup.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IRAK1 (Thr209) and total IRAK1.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 signal.
-
Calculate the percent inhibition of IRAK1 phosphorylation for each concentration of this compound and determine the IC50 value.
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for evaluating the efficacy of the IRAK4 inhibitor, this compound. By employing a combination of biochemical and cellular assays, researchers can effectively determine the compound's potency, cellular activity, and target engagement. This information is crucial for the preclinical development and characterization of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring PF-06737007 Efficacy In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06737007 is a potent and selective inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). IRAK4 is a critical serine/threonine kinase that functions as a master regulator in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs). These pathways are central to the innate immune response, and their dysregulation is implicated in a variety of inflammatory and autoimmune diseases. By inhibiting IRAK4, this compound blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines, making it a promising therapeutic candidate.
These application notes provide detailed protocols for in vitro assays to measure the efficacy of this compound. The described methods cover biochemical and cellular assays to determine the potency of the compound in inhibiting IRAK4 kinase activity and its downstream effects on inflammatory responses.
Mechanism of Action and Signaling Pathway
Upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs), TLRs and IL-1Rs recruit the adaptor protein MyD88. MyD88 then recruits IRAK4, leading to the formation of a signaling complex known as the Myddosome. Within this complex, IRAK4 phosphorylates and activates IRAK1. Activated IRAK1 subsequently interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction triggers a downstream signaling cascade, ultimately leading to the activation of transcription factors such as NF-κB and AP-1, which drive the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β.[1][2][3][4] this compound exerts its effect by directly inhibiting the kinase activity of IRAK4, thereby preventing the phosphorylation of IRAK1 and halting the entire downstream inflammatory cascade.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of IRAK4 inhibitors, including data for compounds structurally related to this compound, which are expected to have similar potency.
| Assay Type | Target/Cell Line | Endpoint Measured | Stimulus | IC50 (nM) | Reference Compound |
| Biochemical Kinase Assay | Recombinant IRAK4 | ADP Production | ATP | 0.52 | PF-06650833 |
| Human Whole Blood Assay | Human Whole Blood | IL-6 Production | R848/LPS | ~460 | Benzolactam Inhibitor |
| Cellular Cytokine Release | Human PBMCs | TNF-α Secretion | LPS | Data not available | - |
| Cellular Target Engagement | THP-1 cells | IRAK1 Phosphorylation (pIRAK1) | LPS | Data not available | - |
Note: Data for PF-06650833, a closely related IRAK4 inhibitor, is provided as a reference for the expected potency of this compound in the biochemical kinase assay.[5] The IC50 for the human whole blood assay is based on a representative potent benzolactam IRAK4 inhibitor.[6]
Experimental Protocols
IRAK4 Biochemical Kinase Assay
This assay measures the direct inhibitory effect of this compound on the enzymatic activity of recombinant human IRAK4 by quantifying the amount of ADP produced.
Materials:
-
Recombinant human IRAK4 enzyme
-
This compound
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA, 50 µM DTT)
-
Substrate (e.g., Myelin Basic Protein)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
96-well white, opaque plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of this compound in kinase assay buffer.
-
Add 2.5 µL of the this compound dilutions or vehicle control (DMSO) to the wells of a 96-well plate.
-
Prepare a master mix containing recombinant IRAK4 enzyme in kinase assay buffer and add 5 µL to each well.
-
Incubate for 10 minutes at room temperature.
-
Prepare a master mix of ATP and substrate in kinase assay buffer.
-
Initiate the kinase reaction by adding 2.5 µL of the ATP/substrate mix to each well.
-
Incubate the plate at 30°C for 45-60 minutes.
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
Cellular TNF-α Release Assay in Human PBMCs
This assay measures the ability of this compound to inhibit the production and secretion of the pro-inflammatory cytokine TNF-α from human peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS).
Materials:
-
Human whole blood or buffy coats
-
Ficoll-Paque PLUS
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
Human TNF-α ELISA kit
-
96-well cell culture plates
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Isolate PBMCs from human whole blood or buffy coats using Ficoll-Paque density gradient centrifugation.
-
Wash the isolated PBMCs twice with RPMI 1640 medium.
-
Resuspend the cells in complete RPMI 1640 medium and determine the cell concentration.
-
Plate the PBMCs at a density of 2 x 10^5 cells per well in a 96-well plate.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium.
-
Add the this compound dilutions to the wells and incubate for 1 hour at 37°C in a CO2 incubator.
-
Prepare a stock solution of LPS in complete RPMI 1640 medium.
-
Add LPS to the wells to a final concentration of 100 ng/mL to stimulate the cells. Include unstimulated control wells.
-
Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
Calculate the percent inhibition of TNF-α production for each concentration of this compound and determine the IC50 value.
Cellular IRAK1 Phosphorylation Assay
This assay determines the ability of this compound to block the phosphorylation of IRAK1 in a cellular context, providing a direct measure of target engagement.
Materials:
-
THP-1 cells (human monocytic cell line)
-
RPMI 1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
This compound
-
Lipopolysaccharide (LPS)
-
Cell lysis buffer
-
Phospho-IRAK1 (Thr209) and total IRAK1 antibodies
-
Western blotting reagents and equipment or a cell-based ELISA kit for phospho-IRAK1
Procedure (Western Blotting):
-
Culture THP-1 cells in complete RPMI 1640 medium.
-
Plate the cells in a 6-well plate at a density of 1 x 10^6 cells per well.
-
Differentiate the THP-1 cells into macrophage-like cells by treating with PMA (phorbol 12-myristate 13-acetate) for 24-48 hours, if required for the specific experimental setup.
-
Pre-treat the cells with serial dilutions of this compound for 1 hour.
-
Stimulate the cells with LPS (100 ng/mL) for 15-30 minutes.
-
Wash the cells with ice-cold PBS and lyse them with cell lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against phospho-IRAK1 (Thr209) and total IRAK1.
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Quantify the band intensities and normalize the phospho-IRAK1 signal to the total IRAK1 signal.
-
Calculate the percent inhibition of IRAK1 phosphorylation for each concentration of this compound and determine the IC50 value.
Conclusion
The in vitro assays described in these application notes provide a comprehensive framework for evaluating the efficacy of the IRAK4 inhibitor, this compound. By employing a combination of biochemical and cellular assays, researchers can effectively determine the compound's potency, cellular activity, and target engagement. This information is crucial for the preclinical development and characterization of this compound as a potential therapeutic agent for inflammatory and autoimmune diseases.
References
- 1. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Interleukin 1 Receptor/Toll-like Receptor Signaling through the Alternatively Spliced, Short Form of MyD88 Is Due to Its Failure to Recruit IRAK-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. IRAK1 and IRAK4 Promote Phosphorylation, Ubiquitination, and Degradation of MyD88 Adaptor-like (Mal) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of Potent Benzolactam IRAK4 Inhibitors with Robust in Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
issues with PF-06737007 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the pan-Trk inhibitor, PF-06737007.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 25 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 5.28 mg of this compound (Molecular Weight: 528.49 g/mol ) in 1 mL of DMSO. To aid dissolution, you can gently vortex the solution or use an ultrasonic bath.
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent pan-Tropomyosin-related kinase (Trk) inhibitor. It targets and inhibits the kinase activity of TrkA, TrkB, and TrkC, which are receptors for neurotrophins and are often implicated in the growth and survival of various cancer cells.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of 25 mg/mL.
-
Solution: Re-calculate the amount of DMSO needed to dissolve your desired mass of the compound, ensuring the final concentration is at or below 25 mg/mL.
-
-
Possible Cause: The DMSO used may have absorbed moisture, which can reduce the solubility of some compounds.
-
Solution: Use fresh, anhydrous DMSO from a newly opened bottle.
-
-
Possible Cause: The compound may require assistance to fully dissolve.
-
Solution: Gently warm the solution to 37°C or use an ultrasonic bath for short periods to aid dissolution.
-
Issue 2: Precipitate forms when I dilute the DMSO stock solution into my aqueous cell culture medium.
-
Possible Cause: The compound is not as soluble in the aqueous medium as it is in DMSO. This is a common issue when diluting a concentrated DMSO stock into a large volume of aqueous buffer.
-
Solution 1: Increase the final concentration of DMSO in your cell culture medium. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Solution 2: Perform a serial dilution. Instead of a single large dilution, dilute the DMSO stock in smaller steps with the cell culture medium.
-
Solution 3: Consider using a co-solvent. While not ideal for all cell-based assays, small amounts of other biocompatible solvents might help maintain solubility. This should be tested for its effect on your specific cell line.
-
Issue 3: I am not observing the expected inhibitory effect in my cell-based assay.
-
Possible Cause: The final concentration of this compound is too low.
-
Solution: Ensure your calculations for dilution are correct. You can also perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Prepare a fresh stock solution from the powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause: The cells may not be expressing the Trk receptors that this compound targets.
-
Solution: Verify the expression of TrkA, TrkB, or TrkC in your cell line using techniques like Western Blot or RT-PCR.
-
Quantitative Data
| Parameter | Value | Reference |
| Solubility in DMSO | 25 mg/mL | [1] |
| IC50 for TrkA | 7.7 nM | |
| IC50 for TrkB | 15 nM | |
| IC50 for TrkC | 3.9 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved. An ultrasonic bath can be used for brief periods if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells expressing Trk receptors (e.g., neuroblastoma cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Trk signaling pathway and its inhibition by this compound.
Caption: A typical workflow for a cell viability (MTT) assay.
References
issues with PF-06737007 solubility in DMSO
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and scientists using the pan-Trk inhibitor, PF-06737007.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).
Q2: What is the solubility of this compound in DMSO?
A2: The solubility of this compound in DMSO is 25 mg/mL.[1]
Q3: How should I prepare a stock solution of this compound in DMSO?
A3: To prepare a stock solution, it is recommended to weigh the desired amount of this compound powder and add the appropriate volume of fresh, anhydrous DMSO to achieve the desired concentration. For example, to make a 10 mM stock solution, you would dissolve 5.28 mg of this compound (Molecular Weight: 528.49 g/mol ) in 1 mL of DMSO. To aid dissolution, you can gently vortex the solution or use an ultrasonic bath.
Q4: How should I store the this compound stock solution?
A4: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. For short-term storage (up to 1 month), solutions can be stored at -20°C. For long-term storage (up to 6 months), it is recommended to store the aliquots at -80°C.
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent pan-Tropomyosin-related kinase (Trk) inhibitor. It targets and inhibits the kinase activity of TrkA, TrkB, and TrkC, which are receptors for neurotrophins and are often implicated in the growth and survival of various cancer cells.
Troubleshooting Guide
Issue 1: this compound is not dissolving completely in DMSO.
-
Possible Cause: The concentration you are trying to achieve exceeds the solubility limit of 25 mg/mL.
-
Solution: Re-calculate the amount of DMSO needed to dissolve your desired mass of the compound, ensuring the final concentration is at or below 25 mg/mL.
-
-
Possible Cause: The DMSO used may have absorbed moisture, which can reduce the solubility of some compounds.
-
Solution: Use fresh, anhydrous DMSO from a newly opened bottle.
-
-
Possible Cause: The compound may require assistance to fully dissolve.
-
Solution: Gently warm the solution to 37°C or use an ultrasonic bath for short periods to aid dissolution.
-
Issue 2: Precipitate forms when I dilute the DMSO stock solution into my aqueous cell culture medium.
-
Possible Cause: The compound is not as soluble in the aqueous medium as it is in DMSO. This is a common issue when diluting a concentrated DMSO stock into a large volume of aqueous buffer.
-
Solution 1: Increase the final concentration of DMSO in your cell culture medium. However, be mindful that high concentrations of DMSO can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5%.
-
Solution 2: Perform a serial dilution. Instead of a single large dilution, dilute the DMSO stock in smaller steps with the cell culture medium.
-
Solution 3: Consider using a co-solvent. While not ideal for all cell-based assays, small amounts of other biocompatible solvents might help maintain solubility. This should be tested for its effect on your specific cell line.
-
Issue 3: I am not observing the expected inhibitory effect in my cell-based assay.
-
Possible Cause: The final concentration of this compound is too low.
-
Solution: Ensure your calculations for dilution are correct. You can also perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay conditions.
-
-
Possible Cause: The compound may have degraded.
-
Solution: Prepare a fresh stock solution from the powder. Avoid using stock solutions that have undergone multiple freeze-thaw cycles.
-
-
Possible Cause: The cells may not be expressing the Trk receptors that this compound targets.
-
Solution: Verify the expression of TrkA, TrkB, or TrkC in your cell line using techniques like Western Blot or RT-PCR.
-
Quantitative Data
| Parameter | Value | Reference |
| Solubility in DMSO | 25 mg/mL | [1] |
| IC50 for TrkA | 7.7 nM | |
| IC50 for TrkB | 15 nM | |
| IC50 for TrkC | 3.9 nM |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Aseptically weigh the desired amount of this compound powder.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Gently vortex the tube until the powder is completely dissolved. An ultrasonic bath can be used for brief periods if necessary.
-
Aliquot the stock solution into sterile microcentrifuge tubes in volumes suitable for single experiments to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Cell Viability (MTT) Assay
-
Materials:
-
Cells expressing Trk receptors (e.g., neuroblastoma cell lines)
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium from the DMSO stock solution. Ensure the final DMSO concentration in all wells (including the vehicle control) is the same and does not exceed 0.5%.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Visualizations
Caption: Trk signaling pathway and its inhibition by this compound.
Caption: A typical workflow for a cell viability (MTT) assay.
References
troubleshooting inconsistent results with PF-06737007
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06737007, a potent and selective inhibitor of the YAP/TAZ signaling pathway. Inconsistent results can arise from various factors in cell-based assays, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between YAP/TAZ and the TEAD family of transcription factors. This prevents the transcriptional activation of downstream target genes involved in cell proliferation and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended.
Q3: At what confluence should cells be treated with this compound?
A3: The optimal cell confluence for treatment depends on the specific cell type and the duration of the experiment. For most cell lines, a confluence of 50-70% at the time of treatment is recommended to ensure that the cells are in a logarithmic growth phase and to avoid artifacts from overgrowth or contact inhibition.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can often be traced to specific steps in the experimental workflow. Below are common problems, their potential causes, and suggested solutions.
Issue 1: High Variability in Reporter Gene Assays
Users performing luciferase or other reporter gene assays to measure TEAD transcriptional activity may experience significant well-to-well or experiment-to-experiment variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure consistent cell seeding density and health across all wells. Cells should be in the logarithmic growth phase.[1][2] |
| Transfection Efficiency | Optimize transfection protocols for your specific cell line to ensure high and consistent efficiency. Poor plasmid quality or low transfection efficiency can lead to variable reporter expression.[1] |
| Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation. |
| Assay Timing | The timing of treatment and measurement is critical. Determine the optimal endpoint for your cell line and reporter construct.[3] |
Issue 2: Inconsistent YAP/TAZ Subcellular Localization in Immunofluorescence Assays
A common method to assess YAP/TAZ activity is to visualize their subcellular localization. Inconsistent nuclear or cytoplasmic staining can be a source of confusion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Fixation and Permeabilization | Optimize fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or methanol) protocols for your cell type to ensure proper antibody access. |
| Antibody Quality | Use a well-validated primary antibody for YAP/TAZ. Titrate the antibody to determine the optimal concentration that maximizes signal and minimizes background. |
| Cell Confluence | YAP/TAZ localization is highly sensitive to cell density. Seed cells at a consistent, sub-confluent density to avoid contact inhibition-induced changes in localization. |
| Imaging Parameters | Maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples and experiments to allow for accurate comparison. |
Experimental Protocols
Protocol 1: TEAD Reporter Luciferase Assay
This protocol outlines a general procedure for measuring the effect of this compound on TEAD transcriptional activity using a luciferase reporter assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluence at the time of transfection.
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Immunofluorescence Staining for YAP/TAZ Localization
This protocol provides a general workflow for visualizing the subcellular localization of YAP/TAZ in response to this compound treatment.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluence.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP/TAZ diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBST, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Simplified YAP/TAZ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with PF-06737007
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using PF-06737007, a potent and selective inhibitor of the YAP/TAZ signaling pathway. Inconsistent results can arise from various factors in cell-based assays, and this guide is designed to help you identify and resolve common issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that disrupts the interaction between YAP/TAZ and the TEAD family of transcription factors. This prevents the transcriptional activation of downstream target genes involved in cell proliferation and survival.
Q2: What are the recommended storage and handling conditions for this compound?
A2: For optimal stability, this compound should be stored as a lyophilized powder at -20°C. For short-term use, stock solutions can be prepared in DMSO and stored at -20°C for up to one month. Avoid repeated freeze-thaw cycles. For long-term storage, aliquoting the stock solution is recommended.
Q3: At what confluence should cells be treated with this compound?
A3: The optimal cell confluence for treatment depends on the specific cell type and the duration of the experiment. For most cell lines, a confluence of 50-70% at the time of treatment is recommended to ensure that the cells are in a logarithmic growth phase and to avoid artifacts from overgrowth or contact inhibition.
Troubleshooting Inconsistent Results
Inconsistent experimental outcomes with this compound can often be traced to specific steps in the experimental workflow. Below are common problems, their potential causes, and suggested solutions.
Issue 1: High Variability in Reporter Gene Assays
Users performing luciferase or other reporter gene assays to measure TEAD transcriptional activity may experience significant well-to-well or experiment-to-experiment variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Health and Density | Ensure consistent cell seeding density and health across all wells. Cells should be in the logarithmic growth phase.[1][2] |
| Transfection Efficiency | Optimize transfection protocols for your specific cell line to ensure high and consistent efficiency. Poor plasmid quality or low transfection efficiency can lead to variable reporter expression.[1] |
| Reagent Preparation | Prepare fresh dilutions of this compound from a validated stock solution for each experiment to avoid degradation. |
| Assay Timing | The timing of treatment and measurement is critical. Determine the optimal endpoint for your cell line and reporter construct.[3] |
Issue 2: Inconsistent YAP/TAZ Subcellular Localization in Immunofluorescence Assays
A common method to assess YAP/TAZ activity is to visualize their subcellular localization. Inconsistent nuclear or cytoplasmic staining can be a source of confusion.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution |
| Cell Fixation and Permeabilization | Optimize fixation (e.g., paraformaldehyde concentration and incubation time) and permeabilization (e.g., Triton X-100 or methanol) protocols for your cell type to ensure proper antibody access. |
| Antibody Quality | Use a well-validated primary antibody for YAP/TAZ. Titrate the antibody to determine the optimal concentration that maximizes signal and minimizes background. |
| Cell Confluence | YAP/TAZ localization is highly sensitive to cell density. Seed cells at a consistent, sub-confluent density to avoid contact inhibition-induced changes in localization. |
| Imaging Parameters | Maintain consistent imaging parameters (e.g., exposure time, laser power) across all samples and experiments to allow for accurate comparison. |
Experimental Protocols
Protocol 1: TEAD Reporter Luciferase Assay
This protocol outlines a general procedure for measuring the effect of this compound on TEAD transcriptional activity using a luciferase reporter assay.
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 50-70% confluence at the time of transfection.
-
Transfection: Co-transfect cells with a TEAD-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase control plasmid.
-
Treatment: After 24 hours, replace the medium with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
Protocol 2: Immunofluorescence Staining for YAP/TAZ Localization
This protocol provides a general workflow for visualizing the subcellular localization of YAP/TAZ in response to this compound treatment.
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere and grow to the desired confluence.
-
Treatment: Treat the cells with the desired concentration of this compound or vehicle control for the specified duration.
-
Fixation: Wash the cells with PBS and then fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% BSA in PBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against YAP/TAZ diluted in blocking buffer overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBST and then incubate with a fluorescently labeled secondary antibody and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature, protected from light.
-
Mounting and Imaging: Wash the cells with PBST, mount the coverslips onto microscope slides, and image using a fluorescence microscope.
Visualizations
Below are diagrams illustrating key concepts related to the use of this compound.
Caption: Simplified YAP/TAZ signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. How to improve the sensitivity and specificity of cell-based assays in detecting autoantibodies in neuroimmune diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 3. Testing therapeutics in cell-based assays: Factors that influence the apparent potency of drugs - PMC [pmc.ncbi.nlm.nih.gov]
Navigating In Vivo Delivery of Peptide Therapeutics: A Technical Support Center
Disclaimer: No specific information regarding preclinical or animal studies for PF-06737007 is publicly available. The following technical support guide provides general troubleshooting advice and best practices for the delivery of peptide-based therapeutics in animal studies, based on common challenges encountered in the field. The data and protocols presented are illustrative examples and are not derived from studies on this compound.
This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vivo experiments with peptide drug candidates.
Frequently Asked Questions (FAQs)
Q1: My peptide therapeutic shows poor bioavailability after oral administration. What are the potential causes and solutions?
A1: Poor oral bioavailability is a common challenge for peptides due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle is critical. For oral gavage, consider using aqueous solutions with appropriate pH and buffers to protect the peptide.[1] Formulations in sterile, medical-grade compounds are recommended to avoid confounding side effects.[1]
-
Permeation Enhancers: Investigate the use of permeation enhancers that can transiently open tight junctions in the intestinal epithelium.
-
Enzyme Inhibitors: Co-administration with enzyme inhibitors can protect the peptide from degradation.
-
Formulation Strategies: Advanced formulations like nanoemulsions, liposomes, or solid lipid nanoparticles can encapsulate and protect the peptide, improving its absorption.
-
Q2: I am observing high variability in plasma concentrations of my peptide after intraperitoneal (IP) injection. What could be the reason?
A2: High variability following IP injection can arise from inconsistent injection technique and the potential for injection into organs or adipose tissue.
-
Troubleshooting Steps:
-
Injection Technique: Ensure proper restraint of the animal and consistent needle placement to avoid injecting into the gut, bladder, or other organs.[1] The use of the smallest possible needle size is recommended.[1]
-
Formulation Volume and Viscosity: The volume and viscosity of the formulation should be optimized. Highly viscous solutions can be difficult to inject and may lead to variable absorption.[1]
-
Alternative Routes: If variability persists, consider alternative parenteral routes such as subcutaneous (SC) or intravenous (IV) administration for more consistent exposure. A study on 18F-FDG in rodents supports the use of intraperitoneal injections for simplified procedures and increased animal throughput.[2]
-
Q3: My peptide appears to have a very short half-life in vivo. How can I address this?
A3: Short half-life is often due to rapid clearance by proteases in the plasma or rapid renal filtration.
-
Troubleshooting Steps:
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at susceptible cleavage sites can enhance stability against proteases.
-
Fusion to Larger Proteins: Fusing the peptide to a larger protein, such as albumin or an Fc fragment, can significantly extend its circulating half-life.
-
Troubleshooting Guides
Guide 1: Poor Solubility of a Peptide Therapeutic
| Symptom | Potential Cause | Suggested Solution |
| Precipitation observed during formulation preparation or upon administration. | The peptide has low aqueous solubility at the desired concentration and pH. | 1. pH Adjustment: Determine the isoelectric point (pI) of the peptide and formulate at a pH away from the pI to increase solubility. 2. Co-solvents: Use biocompatible co-solvents such as ethanol, propylene (B89431) glycol, or PEG 300.[3] 3. Excipients: Incorporate solubilizing excipients like cyclodextrins or surfactants. |
| Inconsistent dosing due to precipitation. | The formulation is not stable at the storage or administration temperature. | 1. Temperature Control: Ensure the formulation is warmed to room or body temperature before administration.[1] 2. Stability Studies: Conduct short-term stability studies at different temperatures to identify the optimal handling conditions. |
Guide 2: Unexpected Toxicity or Adverse Events in Animal Models
| Symptom | Potential Cause | Suggested Solution |
| Animals show signs of distress, weight loss, or organ damage unrelated to the expected pharmacology. | The vehicle or formulation excipients may be causing toxicity. | 1. Vehicle Toxicity Study: Conduct a vehicle-only dosing study in a small group of animals to assess its tolerability.[4] 2. Excipient Review: Review the safety data for all excipients used in the formulation. 3. Alternative Formulations: Test alternative, well-tolerated vehicles and excipients. |
| Immune reaction or anaphylaxis observed after repeated dosing. | The peptide may be immunogenic, or impurities in the formulation could be triggering an immune response. | 1. Purity Analysis: Ensure the peptide is of high purity and free from endotoxins. 2. Immunogenicity Prediction: Use in silico tools to predict potential immunogenic epitopes on the peptide. 3. Modify Dosing Regimen: Consider lower, more frequent doses or a different route of administration. |
Experimental Protocols & Data Presentation
Example Protocol: Oral Gavage Administration in Rats
This protocol provides a standardized method for oral administration to ensure accurate dosing.
-
Animal Preparation: Fast rats for 4-6 hours prior to dosing, with water available ad libitum.
-
Formulation Preparation: Prepare the peptide formulation in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the formulation is homogeneous and at room temperature.
-
Dosing:
-
Gently restrain the rat.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion length.
-
Pass the needle along the side of the mouth and over the tongue into the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress for at least one hour post-dosing.
Example Data Table: Pharmacokinetic Parameters of a Hypothetical Peptide
The following table illustrates how to present pharmacokinetic data from an animal study.
| Parameter | Route: Intravenous (IV) | Route: Subcutaneous (SC) | Route: Oral (PO) |
| Dose (mg/kg) | 1 | 5 | 20 |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 | 50 ± 15 |
| Tmax (h) | 0.1 | 1.0 | 2.0 |
| AUC (ng*h/mL) | 2500 | 4250 | 200 |
| Half-life (h) | 2.5 | 3.1 | N/A |
| Bioavailability (%) | 100 | 85 | <1 |
Data are presented as mean ± standard deviation (n=5 rats per group).
Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability
References
Navigating In Vivo Delivery of Peptide Therapeutics: A Technical Support Center
Disclaimer: No specific information regarding preclinical or animal studies for PF-06737007 is publicly available. The following technical support guide provides general troubleshooting advice and best practices for the delivery of peptide-based therapeutics in animal studies, based on common challenges encountered in the field. The data and protocols presented are illustrative examples and are not derived from studies on this compound.
This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during in vivo experiments with peptide drug candidates.
Frequently Asked Questions (FAQs)
Q1: My peptide therapeutic shows poor bioavailability after oral administration. What are the potential causes and solutions?
A1: Poor oral bioavailability is a common challenge for peptides due to their susceptibility to enzymatic degradation in the gastrointestinal (GI) tract and poor permeability across the intestinal epithelium.
-
Troubleshooting Steps:
-
Vehicle Selection: The choice of vehicle is critical. For oral gavage, consider using aqueous solutions with appropriate pH and buffers to protect the peptide.[1] Formulations in sterile, medical-grade compounds are recommended to avoid confounding side effects.[1]
-
Permeation Enhancers: Investigate the use of permeation enhancers that can transiently open tight junctions in the intestinal epithelium.
-
Enzyme Inhibitors: Co-administration with enzyme inhibitors can protect the peptide from degradation.
-
Formulation Strategies: Advanced formulations like nanoemulsions, liposomes, or solid lipid nanoparticles can encapsulate and protect the peptide, improving its absorption.
-
Q2: I am observing high variability in plasma concentrations of my peptide after intraperitoneal (IP) injection. What could be the reason?
A2: High variability following IP injection can arise from inconsistent injection technique and the potential for injection into organs or adipose tissue.
-
Troubleshooting Steps:
-
Injection Technique: Ensure proper restraint of the animal and consistent needle placement to avoid injecting into the gut, bladder, or other organs.[1] The use of the smallest possible needle size is recommended.[1]
-
Formulation Volume and Viscosity: The volume and viscosity of the formulation should be optimized. Highly viscous solutions can be difficult to inject and may lead to variable absorption.[1]
-
Alternative Routes: If variability persists, consider alternative parenteral routes such as subcutaneous (SC) or intravenous (IV) administration for more consistent exposure. A study on 18F-FDG in rodents supports the use of intraperitoneal injections for simplified procedures and increased animal throughput.[2]
-
Q3: My peptide appears to have a very short half-life in vivo. How can I address this?
A3: Short half-life is often due to rapid clearance by proteases in the plasma or rapid renal filtration.
-
Troubleshooting Steps:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) can increase the hydrodynamic radius of the peptide, reducing renal clearance and protecting it from enzymatic degradation.
-
Amino Acid Substitution: Replacing natural L-amino acids with D-amino acids at susceptible cleavage sites can enhance stability against proteases.
-
Fusion to Larger Proteins: Fusing the peptide to a larger protein, such as albumin or an Fc fragment, can significantly extend its circulating half-life.
-
Troubleshooting Guides
Guide 1: Poor Solubility of a Peptide Therapeutic
| Symptom | Potential Cause | Suggested Solution |
| Precipitation observed during formulation preparation or upon administration. | The peptide has low aqueous solubility at the desired concentration and pH. | 1. pH Adjustment: Determine the isoelectric point (pI) of the peptide and formulate at a pH away from the pI to increase solubility. 2. Co-solvents: Use biocompatible co-solvents such as ethanol, propylene glycol, or PEG 300.[3] 3. Excipients: Incorporate solubilizing excipients like cyclodextrins or surfactants. |
| Inconsistent dosing due to precipitation. | The formulation is not stable at the storage or administration temperature. | 1. Temperature Control: Ensure the formulation is warmed to room or body temperature before administration.[1] 2. Stability Studies: Conduct short-term stability studies at different temperatures to identify the optimal handling conditions. |
Guide 2: Unexpected Toxicity or Adverse Events in Animal Models
| Symptom | Potential Cause | Suggested Solution |
| Animals show signs of distress, weight loss, or organ damage unrelated to the expected pharmacology. | The vehicle or formulation excipients may be causing toxicity. | 1. Vehicle Toxicity Study: Conduct a vehicle-only dosing study in a small group of animals to assess its tolerability.[4] 2. Excipient Review: Review the safety data for all excipients used in the formulation. 3. Alternative Formulations: Test alternative, well-tolerated vehicles and excipients. |
| Immune reaction or anaphylaxis observed after repeated dosing. | The peptide may be immunogenic, or impurities in the formulation could be triggering an immune response. | 1. Purity Analysis: Ensure the peptide is of high purity and free from endotoxins. 2. Immunogenicity Prediction: Use in silico tools to predict potential immunogenic epitopes on the peptide. 3. Modify Dosing Regimen: Consider lower, more frequent doses or a different route of administration. |
Experimental Protocols & Data Presentation
Example Protocol: Oral Gavage Administration in Rats
This protocol provides a standardized method for oral administration to ensure accurate dosing.
-
Animal Preparation: Fast rats for 4-6 hours prior to dosing, with water available ad libitum.
-
Formulation Preparation: Prepare the peptide formulation in a suitable vehicle (e.g., 0.5% methylcellulose in water). Ensure the formulation is homogeneous and at room temperature.
-
Dosing:
-
Gently restrain the rat.
-
Use a flexible, ball-tipped gavage needle appropriate for the size of the rat.
-
Measure the distance from the tip of the nose to the last rib to estimate the correct insertion length.
-
Pass the needle along the side of the mouth and over the tongue into the esophagus.
-
Administer the formulation slowly to prevent regurgitation.
-
-
Post-Dosing Monitoring: Observe the animal for any signs of distress for at least one hour post-dosing.
Example Data Table: Pharmacokinetic Parameters of a Hypothetical Peptide
The following table illustrates how to present pharmacokinetic data from an animal study.
| Parameter | Route: Intravenous (IV) | Route: Subcutaneous (SC) | Route: Oral (PO) |
| Dose (mg/kg) | 1 | 5 | 20 |
| Cmax (ng/mL) | 1250 ± 150 | 850 ± 120 | 50 ± 15 |
| Tmax (h) | 0.1 | 1.0 | 2.0 |
| AUC (ng*h/mL) | 2500 | 4250 | 200 |
| Half-life (h) | 2.5 | 3.1 | N/A |
| Bioavailability (%) | 100 | 85 | <1 |
Data are presented as mean ± standard deviation (n=5 rats per group).
Visualizations
Workflow for Troubleshooting Poor Oral Bioavailability
References
Technical Support Center: Refining PF-06737007 Treatment Protocols for Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06737007, a pan-Trk inhibitor, in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2] These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity, primarily activated by neurotrophins like nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[3][4] By inhibiting Trk receptor phosphorylation, this compound blocks downstream signaling cascades, including the Ras/Raf/MAPK, PI3K/Akt, and PLCγ/PKC pathways, which are pivotal for neuronal growth and survival.[4][5][6]
Q2: What is the recommended starting concentration for this compound in neuronal cultures?
A2: A good starting point for determining the optimal concentration is to consider the half-maximal inhibitory concentrations (IC50) from cell-based assays. For this compound, these values are in the low nanomolar range. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific neuronal cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve 5.29 mg of this compound (MW: 528.49 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is below 0.1% to minimize solvent-induced toxicity.
Q4: Is this compound expected to be neurotoxic?
A4: As a pan-Trk inhibitor, this compound can induce apoptosis and inhibit proliferation in cells dependent on Trk signaling for survival. In the context of many neuronal cultures, which rely on neurotrophins for viability, inhibition of Trk signaling can lead to cell death. It is crucial to distinguish between intended on-target effects and off-target cytotoxicity. We recommend performing a cytotoxicity assay to determine the concentration range that is toxic to your specific neuronal culture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on neuronal cultures. | Compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the effective concentration for your cell type. |
| Compound degradation. | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution. Consider the stability of the compound in your specific culture medium over the duration of your experiment. | |
| Low or absent Trk receptor expression in your neuronal cell model. | Confirm the expression of TrkA, TrkB, and/or TrkC in your neuronal cells using Western blot or immunocytochemistry. | |
| High levels of cell death observed at expected effective concentrations. | On-target neurotoxicity due to inhibition of survival signals. | This may be the expected outcome if your neurons are dependent on Trk signaling for survival. Consider using a lower concentration or a shorter treatment duration. |
| Off-target cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Compare this with the effective concentration for Trk inhibition. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.1%. Run a vehicle control with the same DMSO concentration as your highest this compound treatment. | |
| Variability in experimental results. | Inconsistent cell health or density. | Standardize your cell seeding density and ensure cultures are healthy and at a consistent confluency before treatment. |
| Inconsistent compound preparation. | Prepare fresh dilutions from a reliable stock solution for each experiment. Ensure thorough mixing when preparing working solutions. | |
| Difficulty dissolving this compound. | Precipitation in aqueous media. | While soluble in DMSO, this compound may have limited solubility in aqueous culture media. Ensure the final concentration does not exceed its solubility limit. You can try vortexing or gentle warming to aid dissolution when preparing working solutions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TrkA) | 7.7 nM | [1][2] |
| IC50 (TrkB) | 15 nM | [1][2] |
| IC50 (TrkC) | 3.9 nM | [1][2] |
| Molecular Weight | 528.49 g/mol | |
| Solubility | DMSO | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (and a vehicle control with the same DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay (Using SH-SY5Y cells)
-
Cell Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype using a standard protocol, often involving treatment with retinoic acid for several days.[7][8]
-
Plating for Assay: Re-plate the differentiated SH-SY5Y cells at a low density in a 96-well plate to allow for clear visualization of neurites.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 24-72 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for a neuronal marker like β-III tubulin to visualize neurites. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify neurite length and branching per neuron.
Western Blot for Trk Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the neuronal cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Trk, total-Trk, phospho-Akt, total-Akt, phospho-ERK, and total-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | TargetMol [targetmol.com]
- 3. Characterization of an NGF–P-TrkA Retrograde-Signaling Complex and Age-Dependent Regulation of TrkA Phosphorylation in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refining PF-06737007 Treatment Protocols for Neuronal Cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06737007, a pan-Trk inhibitor, in neuronal cultures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a potent and selective pan-tropomyosin receptor kinase (Trk) inhibitor, targeting TrkA, TrkB, and TrkC.[1][2] These receptors are crucial for neuronal survival, differentiation, and synaptic plasticity, primarily activated by neurotrophins like nerve growth factor (NGF), brain-derived neurotrophic factor (BDNF), and neurotrophin-3 (NT-3).[3][4] By inhibiting Trk receptor phosphorylation, this compound blocks downstream signaling cascades, including the Ras/Raf/MAPK, PI3K/Akt, and PLCγ/PKC pathways, which are pivotal for neuronal growth and survival.[4][5][6]
Q2: What is the recommended starting concentration for this compound in neuronal cultures?
A2: A good starting point for determining the optimal concentration is to consider the half-maximal inhibitory concentrations (IC50) from cell-based assays. For this compound, these values are in the low nanomolar range. We recommend performing a dose-response experiment starting from 1 nM to 1 µM to determine the optimal concentration for your specific neuronal cell type and experimental endpoint.
Q3: How should I prepare and store this compound stock solutions?
A3: this compound is soluble in DMSO.[1][2] For a 10 mM stock solution, dissolve 5.29 mg of this compound (MW: 528.49 g/mol ) in 1 mL of DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. When preparing working solutions, dilute the stock solution in your culture medium to the final desired concentration. Ensure the final DMSO concentration in your culture medium is below 0.1% to minimize solvent-induced toxicity.
Q4: Is this compound expected to be neurotoxic?
A4: As a pan-Trk inhibitor, this compound can induce apoptosis and inhibit proliferation in cells dependent on Trk signaling for survival. In the context of many neuronal cultures, which rely on neurotrophins for viability, inhibition of Trk signaling can lead to cell death. It is crucial to distinguish between intended on-target effects and off-target cytotoxicity. We recommend performing a cytotoxicity assay to determine the concentration range that is toxic to your specific neuronal culture.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of this compound on neuronal cultures. | Compound concentration is too low. | Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 10 µM) to determine the effective concentration for your cell type. |
| Compound degradation. | Prepare fresh stock solutions and working dilutions. Avoid repeated freeze-thaw cycles of the stock solution. Consider the stability of the compound in your specific culture medium over the duration of your experiment. | |
| Low or absent Trk receptor expression in your neuronal cell model. | Confirm the expression of TrkA, TrkB, and/or TrkC in your neuronal cells using Western blot or immunocytochemistry. | |
| High levels of cell death observed at expected effective concentrations. | On-target neurotoxicity due to inhibition of survival signals. | This may be the expected outcome if your neurons are dependent on Trk signaling for survival. Consider using a lower concentration or a shorter treatment duration. |
| Off-target cytotoxicity. | Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration range. Compare this with the effective concentration for Trk inhibition. | |
| Solvent (DMSO) toxicity. | Ensure the final DMSO concentration in the culture medium is kept to a minimum, ideally below 0.1%. Run a vehicle control with the same DMSO concentration as your highest this compound treatment. | |
| Variability in experimental results. | Inconsistent cell health or density. | Standardize your cell seeding density and ensure cultures are healthy and at a consistent confluency before treatment. |
| Inconsistent compound preparation. | Prepare fresh dilutions from a reliable stock solution for each experiment. Ensure thorough mixing when preparing working solutions. | |
| Difficulty dissolving this compound. | Precipitation in aqueous media. | While soluble in DMSO, this compound may have limited solubility in aqueous culture media. Ensure the final concentration does not exceed its solubility limit. You can try vortexing or gentle warming to aid dissolution when preparing working solutions. |
Quantitative Data Summary
| Parameter | Value | Reference |
| IC50 (TrkA) | 7.7 nM | [1][2] |
| IC50 (TrkB) | 15 nM | [1][2] |
| IC50 (TrkC) | 3.9 nM | [1][2] |
| Molecular Weight | 528.49 g/mol | |
| Solubility | DMSO | [1][2] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate neuronal cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well and allow them to adhere and stabilize for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing different concentrations of this compound (and a vehicle control with the same DMSO concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express the results as a percentage of the vehicle-treated control.
Neurite Outgrowth Assay (Using SH-SY5Y cells)
-
Cell Differentiation: Seed SH-SY5Y cells and differentiate them into a neuronal phenotype using a standard protocol, often involving treatment with retinoic acid for several days.[7][8]
-
Plating for Assay: Re-plate the differentiated SH-SY5Y cells at a low density in a 96-well plate to allow for clear visualization of neurites.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubation: Incubate for 24-72 hours.
-
Immunostaining: Fix the cells with 4% paraformaldehyde, permeabilize with Triton X-100, and stain for a neuronal marker like β-III tubulin to visualize neurites. A nuclear counterstain (e.g., DAPI) should also be used.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Analysis: Use automated image analysis software to quantify neurite length and branching per neuron.
Western Blot for Trk Signaling Pathway Analysis
-
Cell Lysis: After treatment with this compound for the desired time, wash the neuronal cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-Trk, total-Trk, phospho-Akt, total-Akt, phospho-ERK, and total-ERK overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Trk receptor | TargetMol [targetmol.com]
- 3. Characterization of an NGF–P-TrkA Retrograde-Signaling Complex and Age-Dependent Regulation of TrkA Phosphorylation in Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ERK signaling promotes resistance to TRK kinase inhibition in NTRK fusion-driven glioma mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of neurite outgrowth and enhanced effects compared to baseline toxicity in SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimised techniques for high-throughput screening of differentiated SH-SY5Y cells and application for neurite outgrowth assays - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for PF-06737007: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential information on the safe disposal of PF-06737007, a pan-Trk inhibitor used in kinase and phosphatase biology research.
This compound, with CAS Number 1863905-38-7 and the empirical formula C25H28F4N2O6, is a compound developed by Pfizer. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, information from suppliers indicates that this compound should be handled with care due to its potential hazards.
Safety and Handling Precautions
Before disposal, it is crucial to understand the known hazards associated with this compound. The compound is classified with the following hazard codes:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Globally Harmonized System (GHS) pictograms associated with this compound include an exclamation mark (GHS07), and the signal word is "Warning". It is also described as a combustible solid.
When handling this compound, researchers should always:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.
General Disposal Procedures for Chemical Waste
In the absence of a specific SDS for this compound, the following general procedures for the disposal of research chemicals should be strictly followed. These are based on best practices for laboratory safety and environmental regulations.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to obtain a copy of the full Safety Data Sheet from the supplier before proceeding with disposal.
| Waste Type | Disposal Consideration |
| Unused or Expired this compound | Should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department. |
| Contaminated Labware (e.g., vials, pipette tips) | All disposable materials that have come into direct contact with this compound should be considered hazardous waste and collected in a designated, properly labeled waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in accordance with institutional protocols. |
| Solutions of this compound | Aqueous or solvent-based solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. The type of container will depend on the solvent used. |
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Obtaining the Safety Data Sheet (SDS)
For complete and specific safety and disposal information, it is crucial to obtain the official Safety Data Sheet for this compound. You can typically request this directly from the supplier where the compound was purchased. Known suppliers include:
-
Sigma-Aldrich (Merck): The product page for this compound may provide access to the SDS.
-
MedChemExpress: You can inquire with their customer service for the SDS.
-
Selleckchem: The SDS may be available upon request.
Disclaimer: This information is intended as a general guide and is not a substitute for a comprehensive Safety Data Sheet and the specific disposal protocols established by your institution. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
Proper Disposal Procedures for PF-06737007: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This document provides essential information on the safe disposal of PF-06737007, a pan-Trk inhibitor used in kinase and phosphatase biology research.
This compound, with CAS Number 1863905-38-7 and the empirical formula C25H28F4N2O6, is a compound developed by Pfizer. While a comprehensive Safety Data Sheet (SDS) with specific disposal instructions is not publicly available, information from suppliers indicates that this compound should be handled with care due to its potential hazards.
Safety and Handling Precautions
Before disposal, it is crucial to understand the known hazards associated with this compound. The compound is classified with the following hazard codes:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The Globally Harmonized System (GHS) pictograms associated with this compound include an exclamation mark (GHS07), and the signal word is "Warning". It is also described as a combustible solid.
When handling this compound, researchers should always:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any dust or powder.
-
Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water and seek medical attention if irritation persists.
General Disposal Procedures for Chemical Waste
In the absence of a specific SDS for this compound, the following general procedures for the disposal of research chemicals should be strictly followed. These are based on best practices for laboratory safety and environmental regulations.
It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidelines and to obtain a copy of the full Safety Data Sheet from the supplier before proceeding with disposal.
| Waste Type | Disposal Consideration |
| Unused or Expired this compound | Should be disposed of as hazardous chemical waste. Do not mix with other waste streams unless explicitly permitted by your EHS department. |
| Contaminated Labware (e.g., vials, pipette tips) | All disposable materials that have come into direct contact with this compound should be considered hazardous waste and collected in a designated, properly labeled waste container. |
| Contaminated PPE (e.g., gloves) | Dispose of as hazardous waste in accordance with institutional protocols. |
| Solutions of this compound | Aqueous or solvent-based solutions containing this compound should be collected in a labeled, sealed, and appropriate hazardous waste container. The type of container will depend on the solvent used. |
Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of this compound.
Obtaining the Safety Data Sheet (SDS)
For complete and specific safety and disposal information, it is crucial to obtain the official Safety Data Sheet for this compound. You can typically request this directly from the supplier where the compound was purchased. Known suppliers include:
-
Sigma-Aldrich (Merck): The product page for this compound may provide access to the SDS.
-
MedChemExpress: You can inquire with their customer service for the SDS.
-
Selleckchem: The SDS may be available upon request.
Disclaimer: This information is intended as a general guide and is not a substitute for a comprehensive Safety Data Sheet and the specific disposal protocols established by your institution. Always prioritize safety and regulatory compliance when handling and disposing of chemical waste.
Essential Safety and Handling Guidance for PF-06737007
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of PF-06737007.
Hazard Identification and Personal Protective Equipment
This compound is identified as a hazardous substance. The following table summarizes the known hazard information and the required personal protective equipment (PPE) to mitigate risks during handling.
| Hazard Classification | GHS Pictogram | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | GHS07: Exclamation Mark | H315: Causes skin irritation. | Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Inspect gloves before use. |
| Eye Irritation | GHS07: Exclamation Mark | H319: Causes serious eye irritation. | Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. Use a face shield if there is a risk of splashing. |
| Respiratory Irritation | GHS07: Exclamation Mark | H335: May cause respiratory irritation. | Respiratory Protection: Use a NIOSH-approved particulate respirator (e.g., N95) or higher if ventilation is inadequate or when handling larger quantities. A powered air-purifying respirator (PAPR) may be necessary for high-potency compounds. |
| General Handling | - | - | Body Protection: Laboratory coat. For larger quantities or potential for significant exposure, consider a disposable coverall. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety when working with this compound. The following diagram outlines the procedural steps for preparation, handling, and cleanup.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered hazardous waste and disposed of in a sealed, labeled container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: General Guidance for Handling Potent Kinase Inhibitors
While specific experimental protocols will vary, the following general methodologies should be integrated to ensure safety:
-
Engineering Controls: All work with solid this compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood, a glove box, or another form of ventilated containment to minimize inhalation exposure.
-
Weighing: Use a balance inside a ventilated enclosure. Use anti-static techniques to prevent dispersal of the powder.
-
Solubilization: When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate deactivating solution if known, or a soap and water solution. For liquid spills, absorb with an inert material and collect in a sealed container for disposal. Always wear appropriate PPE during spill cleanup.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent Trk inhibitor this compound and maintain a safe laboratory environment. It is strongly recommended to obtain a compound-specific Safety Data Sheet from the supplier for complete and detailed safety information.
Essential Safety and Handling Guidance for PF-06737007
For Researchers, Scientists, and Drug Development Professionals: A Procedural Guide to the Safe Handling, Operation, and Disposal of PF-06737007.
Hazard Identification and Personal Protective Equipment
This compound is identified as a hazardous substance. The following table summarizes the known hazard information and the required personal protective equipment (PPE) to mitigate risks during handling.
| Hazard Classification | GHS Pictogram | Hazard Statement | Required Personal Protective Equipment (PPE) |
| Skin Irritation | GHS07: Exclamation Mark | H315: Causes skin irritation. | Hand Protection: Chemical-resistant gloves (e.g., Nitrile rubber, minimum thickness 0.11 mm). Inspect gloves before use. |
| Eye Irritation | GHS07: Exclamation Mark | H319: Causes serious eye irritation. | Eye/Face Protection: Safety glasses with side-shields or chemical safety goggles. Use a face shield if there is a risk of splashing. |
| Respiratory Irritation | GHS07: Exclamation Mark | H335: May cause respiratory irritation. | Respiratory Protection: Use a NIOSH-approved particulate respirator (e.g., N95) or higher if ventilation is inadequate or when handling larger quantities. A powered air-purifying respirator (PAPR) may be necessary for high-potency compounds. |
| General Handling | - | - | Body Protection: Laboratory coat. For larger quantities or potential for significant exposure, consider a disposable coverall. |
Operational Plan: Safe Handling Workflow
Adherence to a strict operational workflow is critical to ensure safety when working with this compound. The following diagram outlines the procedural steps for preparation, handling, and cleanup.
Caption: Procedural workflow for the safe handling of this compound.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Chemical Waste: Unused this compound and solutions containing the compound should be collected in a designated, labeled, and sealed hazardous waste container.
-
Contaminated Materials: All disposable items that have come into contact with this compound, such as pipette tips, gloves, and bench paper, should be considered hazardous waste and disposed of in a sealed, labeled container.
-
Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations. Do not dispose of this compound down the drain or in regular trash.
Experimental Protocols: General Guidance for Handling Potent Kinase Inhibitors
While specific experimental protocols will vary, the following general methodologies should be integrated to ensure safety:
-
Engineering Controls: All work with solid this compound, including weighing and initial solubilization, should be conducted in a certified chemical fume hood, a glove box, or another form of ventilated containment to minimize inhalation exposure.
-
Weighing: Use a balance inside a ventilated enclosure. Use anti-static techniques to prevent dispersal of the powder.
-
Solubilization: When dissolving the compound, add the solvent slowly to the powder to avoid aerosolization.
-
Spill Management: In the event of a spill, evacuate the area if necessary. For small powder spills, gently cover with a damp paper towel to avoid raising dust, then clean with an appropriate deactivating solution if known, or a soap and water solution. For liquid spills, absorb with an inert material and collect in a sealed container for disposal. Always wear appropriate PPE during spill cleanup.
By adhering to these guidelines, researchers can minimize the risks associated with handling the potent Trk inhibitor this compound and maintain a safe laboratory environment. It is strongly recommended to obtain a compound-specific Safety Data Sheet from the supplier for complete and detailed safety information.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
